Gne-493
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMMFPAPDGYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033735-94-2 | |
| Record name | GNE-493 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNE-493 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GNE-493: A Technical Guide to a Potent Dual Pan-PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-493 is a potent, selective, and orally bioavailable small molecule inhibitor that targets both the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] As a dual pan-PI3K/mTOR inhibitor, this compound has emerged as a significant tool for investigating the complexities of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug development.
Discovery and Rationale
This compound was developed by Genentech as part of a program to discover potent and selective inhibitors of the PI3K pathway. The design strategy originated from the chemical scaffold of previously identified PI3K inhibitors, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties.[1][3] The rationale behind developing a dual PI3K/mTOR inhibitor lies in the intricate and interconnected nature of the signaling cascade, where mTOR is a key downstream effector of PI3K. By simultaneously inhibiting both kinases, this compound offers the potential for a more comprehensive and durable blockade of the pathway, potentially overcoming resistance mechanisms that can arise from the inhibition of a single target.
Data Presentation
Table 1: In Vitro Potency of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 3.4[5] |
| PI3Kβ | 25[5] |
| PI3Kδ | 5.2[5] |
| PI3Kγ | 15[5] |
| mTOR | 750[5] |
Table 2: In Vivo Efficacy of this compound in a MCF7.1 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound | Normalized for exposure | Equivalent to GNE-490 | [1] |
Experimental Protocols
Synthesis of this compound
PI3K/mTOR Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms and mTOR.
General Principle: A common method for assessing PI3K and mTOR kinase activity is through biochemical assays that measure the phosphorylation of a substrate. These assays can be formatted in various ways, including radiometric assays using ³²P-ATP or non-radiometric assays utilizing fluorescence or luminescence detection.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases
-
Substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR)
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., anti-phospho-substrate antibody, secondary antibody conjugated to a reporter enzyme, or a fluorescent probe)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of PI3K Pathway Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MCF7.1)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MCF7.1 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition for the this compound treated group compared to the vehicle control group.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
- 1. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. GNE-490 | PI3K | TargetMol [targetmol.com]
GNE-493: A Comprehensive Technical Guide for Researchers
This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of GNE-493, a potent and selective dual pan-PI3K/mTOR inhibitor. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the thienopyrimidine class of compounds. Its chemical structure is characterized by a central thieno[3,2-d]pyrimidine core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(2-(2-aminopyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol | [1] |
| Molecular Formula | C17H20N6O2S | [1][2][3] |
| Molecular Weight | 372.44 g/mol | [2][3] |
| CAS Number | 1033735-94-2 | [1][3][4] |
| SMILES String | CC(O)(C1=CC2=NC(C3=CN=C(N)N=C3)=NC(N4CCOCC4)=C2S1)C | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Physicochemical Properties
The physicochemical properties of this compound contribute to its pharmacokinetic profile and oral bioavailability.[5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | DMSO: > 112 mg/mLWater: > 1 mg/mLEthanol: > 4 mg/mL | [4] |
| pKa | Data not publicly available | |
| LogP | Data not publicly available |
Pharmacological Properties
This compound is a potent, selective, and orally available dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3][6]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in various human cancers. This compound inhibits all Class I PI3K isoforms (α, β, δ, and γ) as well as mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[2][5]
Target Affinity and Selectivity
This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms and mTOR.[2] It exhibits significant selectivity for PI3K over other kinases.[2]
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI3Kα | 3.4 | [2] |
| PI3Kβ | 12 | [2] |
| PI3Kδ | 16 | [2] |
| PI3Kγ | 16 | [2] |
| mTOR | 32 | [2] |
Screening against a panel of 142 kinases showed that at a concentration of 1 µM, only three other kinases (Aurora A, MLK1, and SYK) were inhibited by more than 50%, and none by more than 80%. The IC50 values for these off-target kinases were found to be over 100-fold higher than for PI3Kα.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
In Vitro Kinase Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PI3K isoforms by monitoring the formation of 3,4,5-inositoltriphosphate (PIP3).
Materials:
-
Recombinant PI3K isoforms (α, β, δ, γ)
-
Assay Buffer: 10 mM Tris (pH 7.5), 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT
-
ATP (25 µM)
-
di-C8-PIP2 (9.75 µM)
-
This compound (various concentrations)
-
TAMRA-labeled PIP3
-
GRP-1 detector protein
-
EDTA
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in 2% (v/v) DMSO.
-
Add the PI3K enzyme to the wells of a 384-well plate containing assay buffer. The final enzyme concentrations should be: PI3Kα and PI3Kβ at 60 ng/mL, PI3Kγ at 8 ng/mL, and PI3Kδ at 45 ng/mL.[7]
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding a mixture of ATP and PIP2.
-
Incubate the plate for 30 minutes at 25°C.
-
Terminate the reaction by adding EDTA.
-
Add a mixture of TAMRA-PIP3 and GRP-1 detector protein.
-
Read the fluorescence polarization on a plate reader.
-
Calculate IC50 values from the dose-response curves.
Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Prostate cancer cells (e.g., LNCaP, PC-3) or other relevant cell lines
-
Complete cell culture medium
-
This compound
-
CCK-8 (Cell Counting Kit-8) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO).
-
Incubate the cells for a designated time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 250 nM for 4 hours) or vehicle.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line (e.g., PC-3 for prostate cancer, MCF7.1 for breast cancer)
-
This compound
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 10 mg/kg) or vehicle control daily for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
Conclusion
This compound is a potent and selective dual pan-PI3K/mTOR inhibitor with promising anti-cancer activity. Its well-defined chemical structure and pharmacological properties make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various preclinical models.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Gne-493 mechanism of action explained
An In-Depth Technical Guide to the Mechanism of Action of GNE-493
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2][3] As a dual pan-PI3K/mTOR inhibitor, it effectively blocks the entire PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in cancer and crucial for cell growth, proliferation, survival, and metabolism.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, relevant signaling pathways, and the experimental protocols used for its characterization.
Biochemical Activity and Selectivity
This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, γ) and mTOR kinase in the nanomolar range.[1][3][6] Its equipotent inhibition of these key signaling nodes contributes to its robust anti-cancer effects.[7]
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 3.4[1][2][3][8][9] |
| PI3Kβ | 12[1][2][3][8][9] |
| PI3Kδ | 16[1][2][3][8][9] |
| PI3Kγ | 16[1][2][3][8][9] |
This compound exhibits high selectivity for the PI3K/mTOR family. When screened against a panel of 142 kinases, only three were inhibited by more than 50% at a concentration of 1 µM, and none were inhibited by more than 80%.[6][7] Subsequent IC50 measurements confirmed that this compound is over 100-fold more selective for PI3Kα than for these other kinases.[6][7]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
|---|---|
| MLK1 | 591[6][7] |
| SYK | 371[6][7] |
Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The primary mechanism of action of this compound is the direct inhibition of PI3K and mTOR kinases. This dual inhibition leads to a comprehensive shutdown of the signaling pathway, preventing the phosphorylation and activation of downstream effectors such as Akt, PRAS40, and S6 ribosomal protein (S6RP).[8]
-
PI3K Inhibition : By inhibiting PI3K isoforms, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Inhibition (Indirect) : The reduction in PIP3 levels prevents the recruitment and activation of the serine/threonine kinase Akt.
-
mTOR Inhibition (Direct and Indirect) : this compound directly inhibits mTOR kinase activity. Additionally, by blocking Akt, it prevents the activation of mTORC1. This dual blockade ensures a more complete and sustained inhibition of mTOR signaling compared to inhibitors targeting only mTORC1.[4]
The inhibition of this pathway ultimately leads to decreased protein synthesis, cell growth, and proliferation, while promoting apoptosis.[4][5]
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Cellular and In Vivo Antitumor Activity
This compound demonstrates potent anti-proliferative and pro-apoptotic effects across various cancer cell lines, particularly those with a deregulated PI3K pathway, such as PTEN-negative or PI3Kα-mutated cancers.[4][8]
Table 3: Cellular Activity of this compound
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
|---|---|---|---|
| PC-3 | Prostate | PTEN negative | 330[8] |
| MCF-7.1 | Breast | PI3Kα activating mutation | 180[8] |
| priCa-1 | Primary Prostate | Not specified | ~250 (significant activity)[4] |
In vivo studies using xenograft models have confirmed the antitumor efficacy of this compound. Oral administration of the compound leads to significant tumor growth inhibition.[6][7]
Table 4: In Vivo Efficacy of this compound
| Xenograft Model | Dose | Result |
|---|---|---|
| PC-3 (Prostate) | 10 mg/kg, daily | Significant tumor growth inhibition.[6][7] |
| MCF-7.1 (Breast) | 10 mg/kg, daily for 21 days | 73% tumor growth inhibition.[6][7][8] |
| RCC1 (Renal) | 10-50 mg/kg, daily for 3 weeks | Potent inhibition of tumor growth.[5] |
Additional Mechanisms of Action
Recent studies suggest that the antitumor effects of this compound extend beyond direct PI3K/mTOR pathway inhibition.
-
SphK1 Downregulation : In prostate cancer cells, this compound has been shown to downregulate Sphingosine Kinase 1 (SphK1), leading to the accumulation of pro-apoptotic ceramide.[4] This represents a potential Akt-mTOR-independent mechanism of action.[4]
-
Induction of Immunogenic Cell Death (ICD) : In lung cancer models, this compound promotes ICD, characterized by the increased expression of damage-associated molecular patterns (DAMPs) like calreticulin (CRT) and HSP70.[10] This remodels the tumor microenvironment by increasing the infiltration of CD4+ and CD8+ T cells, thereby triggering an antitumor immune response.[10]
Figure 2: Additional mechanisms of this compound action.
Experimental Protocols
PI3K Kinase Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PI3K isoforms by monitoring the production of PIP3.[7]
Methodology:
-
Reaction Setup : The kinase reaction is performed in a buffer containing 10 mM Tris (pH 7.5), 50 mM NaCl, 4 mM MgCl2, 1 mM DTT, 0.05% Chaps, and 5% glycerol.[7]
-
Enzyme and Substrate : Recombinant PI3K enzyme (e.g., PI3Kα at 0.25 ng/mL) is mixed with substrates: 25 µM ATP and 9.75 µM PIP2.[7]
-
Compound Incubation : this compound at various concentrations is added to the reaction mixture.
-
Detection : The reaction product, PIP3, competes with a fluorescently labeled PIP3 probe (TAMRA-PIP3) for binding to the GRP-1 pleckstrin homology (PH) domain protein.[7]
-
Signal Reading : The displacement of the fluorescent probe leads to a decrease in fluorescence polarization, which is measured using a suitable plate reader. The IC50 value is calculated from the dose-response curve.
Figure 3: Workflow for a fluorescence polarization kinase assay.
Cell Proliferation Assay (e.g., CCK-8)
This assay quantifies the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding : Cancer cells (e.g., PC-3, MCF-7.1) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of this compound (e.g., 10 nM to 1000 nM) for a specified period (e.g., 48-72 hours).[4]
-
Reagent Addition : A reagent like Cell Counting Kit-8 (CCK-8) is added to each well and incubated. The reagent contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to a colored formazan product.
-
Measurement : The absorbance of the formazan product is measured at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Analysis : Cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
This protocol assesses the in vivo efficacy of this compound in a living organism.[7]
Methodology:
-
Animal Model : Female nude (nu/nu) mice (6-8 weeks old) are used.[7] For hormone-dependent tumors like MCF-7.1, a 17β-estradiol pellet is implanted subcutaneously.[7]
-
Tumor Implantation : Human cancer cells (e.g., 5 x 10^6 MCF-7.1 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth : Tumors are allowed to grow to a mean volume of 250-350 mm³.[7]
-
Treatment : Mice are randomized into vehicle control and treatment groups. This compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg).[7][8]
-
Monitoring : Tumor volume and animal body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 14-21 days).[7]
-
Endpoint Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt, p-S6) to confirm pathway inhibition.[8]
Conclusion
This compound is a highly potent and selective dual pan-PI3K/mTOR inhibitor. Its primary mechanism of action involves the comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, emerging evidence points to additional mechanisms, including the modulation of sphingolipid metabolism and the induction of an anti-tumor immune response, which may contribute to its overall efficacy. These characteristics, combined with its oral bioavailability and demonstrated in vivo activity, underscore its potential as a therapeutic agent for cancers with a deregulated PI3K pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 6. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biocompare.com [biocompare.com]
- 10. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-493: A Technical Guide to a Dual PI3K and mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNE-493, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details its mechanism of action, quantitative biochemical and cellular activity, and methodologies for its preclinical evaluation.
Core Concepts: Dual Inhibition of the PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor designed to simultaneously target two key kinases in this pathway: PI3K and mTOR. This dual inhibition strategy aims to provide a more complete and durable blockade of the pathway, potentially overcoming resistance mechanisms associated with single-agent therapies.[1][2]
dot
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, covering its biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| PI3Kα | 3.4 |
| PI3Kβ | 12 |
| PI3Kδ | 16 |
| PI3Kγ | 16 |
| mTOR | 32 |
Data sourced from MedChemExpress and other suppliers.[3]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| priCa-1 | Primary Prostate Cancer | CCK-8 | Viability | Significant reduction at 50-1000 nM |
| LNCaP | Prostate Cancer | CCK-8 | Viability | Inhibition at 250 nM |
| PC-3 | Prostate Cancer | CCK-8 | Viability | Inhibition at 250 nM |
| priCa-1 | Primary Prostate Cancer | EdU Incorporation | Proliferation | Significant decrease at 50-1000 nM |
| priCa-1 | Primary Prostate Cancer | Transwell | Migration | Robust decrease at 250 nM |
| priCa-1 | Primary Prostate Cancer | PI-FACS | Cell Cycle | G1 arrest at 250 nM |
| priCa-1 | Primary Prostate Cancer | Caspase Activity | Apoptosis | Increased caspase-3 and -9 activity at 250 nM |
Data summarized from a study on prostate cancer.[1]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Duration | Tumor Growth Inhibition |
| priCa-1 | Prostate Cancer | 20 mg/kg, oral, daily | 12 days | Robustly inhibited |
| MCF7.1 | Breast Cancer (PI3Kα mutant) | 10 mg/kg, oral, daily | 21 days | 73% |
Data from studies on prostate and breast cancer models.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU Incorporation)
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the cell viability assay.
-
EdU Labeling: Towards the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM. Incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT Reaction: Prepare the Click-iT reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of cells with fluorescently labeled nuclei relative to the total number of cells (DAPI/Hoechst positive).
Transwell Migration Assay
-
Insert Preparation: Rehydrate Transwell inserts (typically with 8 µm pores) by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Assay Setup: Remove the rehydration medium. To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). To the upper chamber, add the cell suspension, including the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Staining and Visualization: Stain the migrated cells with a solution such as 0.1% crystal violet. After washing, visualize and count the stained cells under a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view and calculate the average.
Western Blot Analysis
-
Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of the PI3K/mTOR pathway (e.g., p-Akt, Akt, p-S6, S6, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle used to formulate the drug.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).
Mandatory Visualizations
Logical Relationship: this compound Discovery and Preclinical Evaluation
dot
Caption: Logical workflow for the discovery and preclinical development of this compound.
Experimental Workflow: In Vivo Xenograft Study
dot
Caption: A representative experimental workflow for an in vivo xenograft study of this compound.
References
- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
GNE-493: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of GNE-493, a potent and selective dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document details the molecule's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.
Target Identification and Selectivity
This compound was identified as a low molecular weight, orally bioavailable, dual inhibitor targeting all Class I PI3K isoforms and mTOR.[1][2] Its potency and selectivity have been characterized through extensive in vitro kinase assays.
Primary Targets: PI3K and mTOR
This compound demonstrates potent inhibitory activity against all four Class I PI3K isoforms (α, β, δ, and γ) and mTOR. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a strong affinity for these primary targets.[1][3][4]
| Target | IC50 (nM) |
| PI3Kα | 3.4[1][3][4] |
| PI3Kβ | 12[1][3][4] |
| PI3Kδ | 16[1][3][4] |
| PI3Kγ | 16[1][3][4] |
| mTOR | 32[1][3][4] |
Kinome Selectivity Profiling
To validate the selectivity of this compound, it was screened against a broad panel of kinases. At a concentration of 1 µM, this compound showed greater than 50% inhibition for only three other kinases out of a panel of 142, with none being inhibited by more than 80%.[1] Subsequent IC50 measurements confirmed that this compound is over 100-fold more selective for PI3Kα compared to these off-target kinases.[1]
| Off-Target Kinase | IC50 (nM) |
| MLK1 | 591[1] |
| SYK | 371[1] |
| Aurora A | >10,000[1][2] |
Target Validation: In Vitro and In Vivo Efficacy
The functional consequences of this compound's inhibition of the PI3K/mTOR pathway have been validated in various cancer cell lines and in vivo models.
Cellular Activity
This compound effectively inhibits the proliferation of cancer cell lines with a deregulated PI3K pathway, such as those with PTEN deficiency or activating mutations in PIK3CA.[4][5] In prostate cancer cells, this compound has been shown to inhibit viability, proliferation, and migration, while also inducing apoptosis.[5][6]
| Cell Line | Genetic Background | Antiproliferative IC50 (nM) |
| PC3 (Prostate) | PTEN null | 330[1][4] |
| MCF-7.1 (Breast) | PIK3CA activating mutation | 180[4] |
In Vivo Tumor Growth Inhibition
Oral administration of this compound has demonstrated significant tumor growth inhibition in mouse xenograft models. In a PC3 prostate cancer model, a daily dose of 10 mg/kg resulted in substantial tumor suppression. Similarly, in an MCF-7.1 breast cancer xenograft model, the same dosage led to 73% tumor growth inhibition after 21 days. These in vivo studies also confirmed the on-target activity of this compound, showing decreased phosphorylation of downstream markers like Akt, PRAS40, and S6 ribosomal protein in tumor tissues.[2][4]
Mechanism of Action: Beyond PI3K/mTOR Inhibition
While the primary mechanism of this compound is the dual inhibition of the PI3K/Akt/mTOR pathway, further studies in prostate cancer have revealed additional, Akt-mTOR-independent mechanisms of action. These include the downregulation of Sphingosine Kinase 1 (SphK1), leading to the accumulation of ceramide, and the induction of oxidative stress and programmed necrosis.[5][6] Furthermore, in lung cancer models, this compound has been shown to promote immunogenic cell death, as evidenced by the increased expression of molecules like calreticulin (CRT) and heat shock protein 70 (HSP70), and to enhance the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment.[7]
Experimental Methodologies
This section details the key experimental protocols used for the identification and validation of this compound's targets.
In Vitro Kinase Assays
-
Objective: To determine the IC50 values of this compound against PI3K isoforms and mTOR.
-
Protocol:
-
PI3K isoforms are assayed under initial rate conditions in a buffer containing 10 mM Tris (pH 7.5), 25 µM ATP, 9.75 µM PIP2, 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT, and 2% (v/v) DMSO.[8]
-
Enzyme concentrations are optimized for each isoform (e.g., PI3Kα at 60 ng/mL, PI3Kγ at 8 ng/mL).[8]
-
This compound is added at varying concentrations.
-
The reaction is incubated for 30 minutes at 25°C.
-
The reaction is terminated by adding EDTA.
-
A fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3) and a detector protein (e.g., GRP-1) are added.[8]
-
Fluorescence polarization is measured to determine the amount of PIP3 produced.
-
IC50 values are calculated by fitting the dose-response curves to a 4-parameter equation.[8]
-
Cell Proliferation Assay (e.g., CCK-8)
-
Objective: To measure the antiproliferative effect of this compound on cancer cell lines.
-
Protocol:
-
Cells (e.g., PC3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations (e.g., 10 nM to 1000 nM) for a specified duration (e.g., 48-72 hours).[5]
-
A CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plate is incubated.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Caspase Activity)
-
Objective: To determine if this compound induces apoptosis.
-
Protocol:
-
Prostate cancer cells are treated with this compound (e.g., 250 nM) for 48 hours.[5]
-
Cells are lysed, and the protein concentration is determined.
-
The cell lysate is incubated with a caspase-specific substrate (e.g., for caspase-3 or caspase-9) that releases a fluorescent or colorimetric signal upon cleavage.
-
The signal is measured, and the relative caspase activity is calculated and normalized to the control group.[5]
-
Western Blotting
-
Objective: To confirm the inhibition of the PI3K/mTOR signaling pathway.
-
Protocol:
-
Cells or tumor tissues are lysed to extract total protein.
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K1, total S6K1).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Female nude mice (6-8 weeks old) are used.[8]
-
For hormone-dependent tumors like MCF-7.1, a 17β-estradiol pellet is implanted.[8]
-
Cancer cells (e.g., PC3 or MCF-7.1) are subcutaneously injected.
-
Tumors are allowed to grow to a mean volume of 250-350 mm³.[8]
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg) for a set period (e.g., 14-21 days).[2][8]
-
Tumor volume and animal body weight are measured regularly (e.g., twice weekly).[8]
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Conclusion
The target identification and validation of this compound have robustly established it as a potent, selective, and orally bioavailable dual inhibitor of the PI3K/mTOR signaling pathway. Its efficacy has been demonstrated through a comprehensive set of in vitro and in vivo experiments, which have not only confirmed its on-target activity but also revealed additional, clinically relevant mechanisms of action. These findings underscore the therapeutic potential of this compound in cancers with a deregulated PI3K pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
GNE-493 Signaling Pathway Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway modulation by GNE-493, a potent and selective dual pan-PI3K/mTOR inhibitor. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in a signaling pathway frequently dysregulated in cancer.[1][2][3] this compound exhibits potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1][2][4] By simultaneously blocking these key enzymes, this compound effectively abrogates the downstream signaling cascade that promotes cell growth, proliferation, survival, and metabolism.[5][6]
The primary mechanism involves the inhibition of the phosphorylation of key downstream effectors. Specifically, this compound treatment leads to a significant reduction in the phosphorylation of Akt at serine 473 (S473), proline-rich Akt substrate of 40 kDa (PRAS40), and the ribosomal protein S6 (S6RP).[4] This blockade of the PI3K/Akt/mTOR pathway ultimately results in cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects in various cancer cell lines.[1]
Visualization of the this compound Signaling Pathway
The following diagram illustrates the central role of this compound in inhibiting the PI3K/mTOR signaling cascade.
Figure 1: this compound inhibits the PI3K/mTOR signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against various PI3K isoforms and mTOR, as well as in cellular proliferation assays.
| Target | IC50 (nM) | Reference(s) |
| PI3Kα | 3.4 | [1][2][4] |
| PI3Kβ | 12 | [1][2][4] |
| PI3Kδ | 16 | [1][2][4] |
| PI3Kγ | 16 | [1][2][4] |
| mTOR | 32 | [1][2][4] |
| Cell Line | IC50 (nM) | Reference(s) |
| PC3 (Prostate) | 330 | [4] |
| MCF-7.1 (Breast) | 180 | [4] |
Table 1: Inhibitory activity of this compound.
In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in preclinical xenograft models of prostate and breast cancer.
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Prostate Cancer | PC3 | 10 mg/kg, oral, daily for 21 days | 73% at day 21 | [7] |
| Breast Cancer | MCF-7.1 | 10 mg/kg, oral, daily for 21 days | 73% at day 21 | [2][7] |
Table 2: In vivo anti-tumor efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PI3K isoforms by monitoring the formation of the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Figure 2: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, PI3K enzymes, this compound serial dilutions, ATP, and PIP2 substrate.
-
Enzyme-Inhibitor Incubation: In a 384-well plate, add the respective PI3K isoform to each well. Add serially diluted this compound or vehicle control (DMSO) and incubate for 15 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and PIP2 substrate to each well. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and add a detection mix containing a fluorescently labeled PIP3 probe and the GRP-1 pleckstrin homology (PH) domain protein. The newly synthesized unlabeled PIP3 competes with the fluorescent probe for binding to the GRP-1 PH domain.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. An increase in PIP3 product results in a decrease in the fluorescence polarization signal.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis for Pathway Modulation
This protocol details the detection of phosphorylated and total proteins in the PI3K/mTOR pathway in cancer cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Plate prostate (e.g., PC3) or breast (e.g., MCF-7.1) cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (S473), total Akt, phospho-S6K1 (T389), total S6K1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Grow prostate cancer cells (e.g., priCa-1) on coverslips and treat with this compound (e.g., 250 nM) or vehicle for 48 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Staining and Imaging: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of green-fluorescent nuclei relative to the total number of DAPI-stained nuclei.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9, to quantify apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat primary prostate cancer cells (priCa-1) with this compound (e.g., 250 nM) for 48 hours.[1] Lyse the cells and collect the supernatant.
-
Protein Quantification: Measure the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein lysate to each well. Add the caspase-3 or caspase-9 substrate (e.g., DEVD-pNA or LEHD-pNA, respectively).
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by the active caspase.
-
Data Analysis: Calculate the relative caspase activity compared to the vehicle-treated control.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Figure 3: General workflow for in vivo xenograft studies.
Prostate Cancer Model (PC3):
-
Cell Implantation: Subcutaneously inject 3 x 10^6 PC3 human prostate cancer cells into the flank of male athymic nude mice.[7]
-
Tumor Growth: Allow tumors to reach a mean volume of 150-200 mm³.
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at 10 mg/kg daily for 21 days.[7]
-
Monitoring: Measure tumor volume twice weekly using calipers and monitor animal body weight.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis.
Breast Cancer Model (MCF-7.1):
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7.1 human breast cancer cells, which harbor a PIK3CA activating mutation, into the flank of female nude mice.[7]
-
Tumor Growth: Allow tumors to reach a mean volume of 200-250 mm³.
-
Treatment: Administer this compound orally at 10 mg/kg daily for 21 days.[2][7]
-
Monitoring and Endpoint: Follow the same procedures as described for the prostate cancer model.
Beyond the Core Pathway: Additional Mechanisms
Recent studies have indicated that this compound's anti-cancer effects may extend beyond the direct inhibition of the PI3K/mTOR pathway.
-
Akt-mTOR Independent Effects: this compound has been shown to induce apoptosis even in cells where the Akt-mTOR pathway is not the sole driver of survival. This includes the induction of reactive oxygen species (ROS) production and the accumulation of ceramides, which are pro-apoptotic lipids.[5]
-
Modulation of the Tumor Microenvironment: this compound can influence the tumor microenvironment by promoting immunogenic cell death.[8] This process can lead to the activation of an anti-tumor immune response, suggesting a potential synergistic effect with immunotherapies.[8]
Conclusion
This compound is a potent dual pan-PI3K/mTOR inhibitor with significant anti-tumor activity demonstrated in both in vitro and in vivo models. Its well-defined mechanism of action, centered on the robust inhibition of the PI3K/Akt/mTOR signaling cascade, makes it a valuable tool for cancer research and a promising candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and explore its therapeutic potential. The emerging evidence of its impact on the tumor microenvironment and other cellular pathways highlights the need for continued investigation into its broader biological effects.
References
- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adipogen.com [adipogen.com]
- 4. caymanchem.com [caymanchem.com]
- 5. protocols.io [protocols.io]
- 6. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-493: A Technical Guide to Preclinical Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability data available for GNE-493, a potent and orally bioavailable dual inhibitor of pan-PI3-kinase (PI3K) and mTOR. The information is compiled from publicly available scientific literature and is intended to support further research and development of this compound.
Introduction
This compound is a small molecule inhibitor targeting the PI3K/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3][4][5] Its development aimed to improve upon earlier inhibitors by enhancing metabolic stability and oral bioavailability, key characteristics for a successful therapeutic agent.[6][7] This document details the preclinical data that substantiates these claims, focusing on its pharmacokinetic profile and the experimental methodologies used for its evaluation.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic values for this compound are not extensively detailed in the currently available public literature, the compound has been consistently described as having "improved metabolic stability, oral bioavailability, and good pharmacokinetic (PK) parameters."[6] The primary research that would contain this detailed data is the 2010 Journal of Medicinal Chemistry article by Sutherlin, D.P., et al., which describes the discovery of this class of compounds.[7]
Based on the available information, the following table summarizes the qualitative and semi-quantitative pharmacokinetic characteristics of this compound.
Table 1: Summary of this compound Pharmacokinetic Properties
| Parameter | Description | Source |
| Oral Bioavailability | Described as "orally available" and having "good oral bioavailability". Specific percentage is not publicly available. | [6][7][8] |
| Metabolic Stability | Described as having "improved metabolic stability" compared to earlier compounds. | [6][7] |
| Route of Administration | Oral administration has been used in preclinical in vivo studies. | [6][9][10] |
| Dosing in vivo | A daily single dose has been shown to be effective in preclinical models.[6] In mouse xenograft models, oral doses of 10 mg/kg daily have been used.[9][10] | [6][9][10] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies are expected to be found in the primary discovery publication. However, descriptions of in vivo efficacy studies provide insight into the methodologies used to evaluate this compound in a preclinical setting.
In Vivo Efficacy and Pharmacodynamic Studies
-
Animal Model: Female athymic nude (nu/nu) mice, 6-8 weeks old, weighing 20-30 g, are commonly used for xenograft studies.[9]
-
Tumor Cell Implantation: Human cancer cell lines, such as PC3 (prostate cancer) and MCF7.1 (breast cancer), are implanted subcutaneously into the flank of the mice.[9]
-
Dosing Regimen: Once tumors reach a mean volume of 150-350 mm³, mice are treated with this compound. A common dosing regimen is 10 mg/kg administered orally once daily for 14 to 21 continuous days.[9][10]
-
Efficacy Endpoint: Tumor volume is measured twice weekly to assess the anti-tumor activity of the compound.[9]
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues are collected after treatment to analyze the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 kinase.[6]
The following diagram illustrates a general workflow for a preclinical in vivo efficacy study of this compound.
Caption: Preclinical in vivo efficacy workflow for this compound.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] In many cancers, this pathway is hyperactivated, promoting tumor progression. This compound's dual inhibition of both PI3K and mTOR is designed to provide a more complete blockade of this critical pathway.
The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Caption: PI3K/mTOR signaling pathway and inhibition by this compound.
Conclusion
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
GNE-493: A Dual Pan-PI3K/mTOR Inhibitor For Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-493 is a potent, selective, and orally bioavailable dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Extensive preclinical research has demonstrated its efficacy in various cancer models, including prostate and lung cancer. This compound exerts its anti-cancer effects through the modulation of the PI3K/Akt/mTOR signaling pathway and other independent mechanisms, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. This document provides a comprehensive overview of the core research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of all Class I PI3K isoforms (α, β, γ, and δ) and mTOR. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers. By simultaneously inhibiting both PI3K and mTOR, this compound provides a comprehensive blockade of this pathway.
Research has also elucidated Akt-mTOR-independent mechanisms of this compound's action. In prostate cancer cells, this compound has been shown to downregulate Sphingosine Kinase 1 (SphK1), leading to the accumulation of ceramide and subsequent induction of apoptosis[1]. Furthermore, in lung cancer models, this compound has been found to induce immunogenic cell death (ICD), characterized by the surface exposure of calreticulin (CRT) and release of High Mobility Group Box 1 (HMGB1), which can stimulate an anti-tumor immune response[2].
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [3][4][5]
| Target | IC50 (nM) |
| PI3Kα | 3.4 |
| PI3Kβ | 12 |
| PI3Kγ | 16 |
| PI3Kδ | 16 |
| mTOR | 32 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 330 |
| MCF-7.1 | Breast Cancer | 180 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models [6]
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition |
| MCF-7.1 | Breast Cancer | 10 mg/kg, oral, daily | 73% |
| priCa-1 | Prostate Cancer | 20 mg/kg, oral, daily | Significant inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Cell Viability Assay (CCK-8)
This protocol is based on the methodology described in studies investigating the effect of this compound on cancer cell viability[1].
-
Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. From Therapy Resistance to Targeted Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
GNE-493: A Dual PI3K/mTOR Inhibitor's Role in Apoptosis and Cell Cycle Regulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-493 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] This small molecule has garnered significant interest in oncology research due to its ability to modulate critical cellular processes such as cell growth, proliferation, survival, and metabolism, which are often dysregulated in cancer. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis and alters cell cycle progression, with a focus on its effects in cancer cells. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ PI3Kα | 3.4 nM | Enzyme Assay | [3] |
| IC₅₀ PI3Kβ | 12 nM | Enzyme Assay | [3] |
| IC₅₀ PI3Kδ | 16 nM | Enzyme Assay | [3] |
| IC₅₀ PI3Kγ | 16 nM | Enzyme Assay | [3] |
| IC₅₀ mTOR | 32 nM | Enzyme Assay | [3] |
Table 2: Cellular Effects of this compound in Primary Prostate Cancer Cells (priCa-1)
| Parameter | Condition | Result | Reference |
| Cell Viability | 50-1000 nM this compound | Significant dose-dependent decrease | [1] |
| Colony Formation | 50-1000 nM this compound | Significant reduction | [1] |
| Cell Death (Trypan Blue) | Dose-dependent | Increased percentage of dead cells | [1] |
| Caspase-3 Activity | 250 nM this compound, 48h | Significantly increased | [1] |
| Caspase-9 Activity | 250 nM this compound, 48h | Significantly increased | [1] |
| Apoptosis (TUNEL) | 250 nM this compound | Significantly increased ratio of TUNEL-positive nuclei | [1] |
| Cell Cycle | 250 nM this compound, 48h | Increased G1-phase, decreased S-phase percentage | [1] |
| SphK1 Protein Level | 250 nM this compound, 12h | Dramatically decreased | [1] |
| Ceramide Levels | 250 nM this compound, 12h | Significantly increased | [1] |
Signaling Pathways
This compound exerts its effects on apoptosis and the cell cycle through two primary signaling pathways: the canonical PI3K/Akt/mTOR pathway and an Akt-mTOR-independent pathway involving sphingosine kinase 1 (SphK1) and ceramide.
PI3K/Akt/mTOR Signaling Pathway
This compound directly inhibits both PI3K and mTOR, two key kinases in a signaling cascade crucial for cell growth and survival. Inhibition of PI3K prevents the phosphorylation of Akt, a central node in this pathway. Dephosphorylated Akt is inactive and cannot phosphorylate its downstream targets, including mTOR. By also directly inhibiting mTOR, this compound ensures a robust shutdown of this pro-survival signaling.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Akt-mTOR Independent Signaling Pathway: SphK1 and Ceramide
This compound has been shown to induce apoptosis even in cells where the Akt-mTOR pathway is not the sole driver of survival. A key independent mechanism involves the downregulation of Sphingosine Kinase 1 (SphK1) protein levels.[1] This downregulation occurs without a corresponding decrease in SphK1 mRNA, suggesting a post-transcriptional mechanism of regulation. The reduction in SphK1, an enzyme that phosphorylates sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P), leads to an accumulation of its substrate, ceramide.[1] Elevated ceramide levels are known to trigger apoptosis.
Caption: this compound's Akt-mTOR independent pro-apoptotic pathway.
Experimental Workflows and Protocols
Experimental Workflow for Assessing Apoptosis and Cell Cycle
Caption: General workflow for studying this compound's effects.
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed prostate cancer cells (e.g., priCa-1, LNCaP, PC-3) in 96-well plates at a density of 5 x 10³ cells/well in complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by TUNEL Staining
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound (e.g., 250 nM for 48 hours) or vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Wash with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive nuclei from multiple random fields.
Protocol 3: Caspase Activity Assay (Caspase-Glo® 3/9)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., 250 nM for 48 hours) or vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/9 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add the Caspase-Glo® reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the cell number or protein concentration and express the results as fold change relative to the vehicle control.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 250 nM for 48 hours) or vehicle control.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Protocol 5: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6K1, SphK1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound is a dual PI3K/mTOR inhibitor that effectively induces apoptosis and causes cell cycle arrest in cancer cells. Its mechanism of action is multifaceted, involving the direct inhibition of the pro-survival PI3K/Akt/mTOR pathway and the modulation of the pro-apoptotic SphK1/ceramide axis. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for cancer treatment. The quantitative data presented underscore the potency of this compound and provide valuable benchmarks for future studies.
References
- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
GNE-493 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-493 is a potent and orally bioavailable dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound. The included methodologies cover the assessment of its inhibitory effects on cell viability, proliferation, apoptosis, and migration in cancer cell lines. Additionally, protocols for analyzing key signaling pathways affected by this compound are described.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. This compound has been identified as a dual inhibitor of PI3K and mTOR, demonstrating efficacy in preclinical models of prostate and breast cancer.[4][5] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 3.4[1][2][6] |
| PI3Kβ | 12[1][2][6] |
| PI3Kδ | 16[1][2][6] |
| PI3Kγ | 16[1][2][6] |
| mTOR | 32[1][2][6] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Metric | Value (nM) | Reference |
| PC-3 (Prostate) | Proliferation | IC50 | 330 | [5] |
| MCF-7.1 (Breast) | Proliferation | IC50 | 180 | [5] |
| priCa-1 (Primary Prostate) | Viability | - | 10-1000 | [4] |
| priCa-1 (Primary Prostate) | Migration | - | 250 | [4] |
| priCa-1 (Primary Prostate) | Apoptosis | - | 250 | [4] |
| priCa-1 (Primary Prostate) | Cell Cycle Arrest (G1) | - | 250 | [4] |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt/mTOR signaling pathway with inhibitory points of this compound.
Caption: Workflow for a cell viability assay using CCK-8.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP, MCF-7.1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.25%.[4]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48-72 hours).[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU Staining)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling/detection kit
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).[4]
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix, permeabilize, and stain the cells for EdU and with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Apoptosis Assay (Caspase Activity)
This protocol quantifies the activity of caspases, key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7, 8, or 9 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound (e.g., 250 nM) or vehicle control for 48 hours.[4]
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Normalize the results to the number of viable cells if necessary.
Cell Migration Assay (Transwell)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell lines
-
Serum-free and complete cell culture medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-treat cells with this compound (e.g., 250 nM) or vehicle control for 24 hours.[4]
-
Resuspend the cells in serum-free medium containing this compound or vehicle.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 cells in 100 µL of serum-free medium (with this compound or vehicle) to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-SphK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of this compound. By utilizing these assays, researchers can further elucidate the molecular mechanisms underlying the anti-cancer activity of this promising PI3K/mTOR dual inhibitor and explore its potential in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for G-493 Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-493 is a potent, selective, and orally bioavailable dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] It demonstrates equipotent inhibition across Class I PI3K isoforms (α, β, δ, γ) and mTOR.[1][2][3][4] this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell cycle, proliferation, survival, and growth.[1] Dysregulation of this pathway is a common event in many cancers, making it a key target for therapeutic intervention.[1]
These application notes provide detailed protocols for screening this compound in various cell lines to assess its efficacy and mechanism of action. The included methodologies cover the assessment of cell viability, target engagement within the cell, and downstream signaling modulation.
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 3.4 | Biochemical |
| PI3Kβ | 12 | Biochemical |
| PI3Kδ | 16 | Biochemical |
| PI3Kγ | 16 | Biochemical |
| mTOR | 32 | Biochemical |
Data compiled from multiple sources.[1][2][3][4]
Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| PC3 | Prostate Cancer | 330 | Proliferation |
| LNCaP | Prostate Cancer | Varies (Dose-dependent decrease in viability) | Viability (CCK-8) |
| MCF-7.1 | Breast Cancer | 180 | Proliferation |
Data compiled from multiple sources.[2][5]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that this compound targets. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] This leads to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 ribosomal protein (S6) and 4E-BP1. This compound exerts its inhibitory effect by blocking the activity of both PI3K and mTOR.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., PC3, LNCaP, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Target Engagement Assay (NanoBRET™)
This protocol determines if this compound binds to its intended PI3K target in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-PI3Kα fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, tissue-culture treated 96-well plates
-
Luminometer
Protocol:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-PI3Kα expression vector according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET™ Tracer at the recommended concentration in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of this compound in the tracer-containing medium.
-
Add the this compound/tracer solutions to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the luminescence signal on a luminometer capable of measuring donor and acceptor wavelengths (e.g., 460 nm and >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the this compound concentration to determine the IC50 for target engagement.
-
Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GNE-493 Western Blot Analysis of p-Akt
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-493 is a potent and orally bioavailable dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various cancers, making it a key target for therapeutic intervention. This compound exerts its anti-cancer effects by blocking this pathway, leading to the inhibition of downstream effectors, including the phosphorylation of Akt (Protein Kinase B). This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of Akt phosphorylation at Serine 473 (p-Akt Ser473) in response to this compound treatment.
Mechanism of Action
This compound is a dual inhibitor, targeting both PI3K and mTOR, key kinases in the PI3K/Akt/mTOR signaling cascade. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment of Akt to the cell membrane, a crucial step for its activation. Furthermore, this compound's inhibition of mTOR complex 2 (mTORC2) directly prevents the phosphorylation of Akt at Ser473, a key phosphorylation site for its full activation. The inhibition of this pathway ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.[1][2]
Signaling Pathway Diagram
References
Application Notes & Protocols: GNE-493 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing a preclinical xenograft study to evaluate the in vivo efficacy of GNE-493, a potent dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2]
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits Class I PI3K isoforms (α, β, δ, γ) and mTOR.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in various cancers makes it a key target for therapeutic intervention.[3] this compound's dual inhibition of both PI3K and mTOR allows for a more complete blockade of this signaling cascade, potentially leading to more robust anti-tumor activity.[4] Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines and in vivo xenograft models, such as prostate and breast cancer.[1][4][5]
While this compound is a PI3K/mTOR inhibitor, it is important to note the broader context of cancer cell signaling. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is another key regulator of signaling pathways involved in cell proliferation, migration, and inflammation, such as the JNK and p38 MAPK pathways.[6][7][8] Although this compound does not directly target MAP4K4, understanding the interplay between different signaling networks is crucial for a comprehensive assessment of a compound's anti-cancer effects.
Experimental Design for a this compound Xenograft Study
A well-designed xenograft study is critical for obtaining reliable and reproducible data on the anti-tumor efficacy of this compound. The following protocol outlines a typical experimental design.
Cell Line Selection
The choice of cancer cell line is paramount and should be based on the research question. For this compound, cell lines with known PI3K pathway alterations (e.g., PIK3CA mutations or PTEN loss) are often selected. Examples include:
-
MCF-7: Human breast adenocarcinoma cell line with a PIK3CA activating mutation.[5]
-
PC-3: Human prostate adenocarcinoma cell line with PTEN loss.[5]
-
A549: Human lung carcinoma cell line.[3]
Animal Model
Immunocompromised mice are essential for preventing the rejection of human tumor xenografts. Commonly used strains include:
-
Athymic Nude (nu/nu) Mice: Lack a thymus and are unable to produce T-cells.
-
SCID (Severe Combined Immunodeficiency) Mice: Lack functional B and T lymphocytes.
Female nude mice, 6-8 weeks old, are frequently used in these studies.[9]
Experimental Groups
A typical study will include at least two groups:
-
Vehicle Control Group: Receives the vehicle solution used to dissolve this compound. This group serves as the baseline for tumor growth.
-
This compound Treatment Group: Receives this compound at a predetermined dose and schedule.
Additional groups, such as a positive control (a standard-of-care chemotherapy), can also be included for comparison.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting a this compound xenograft study.
Materials
-
Selected cancer cell line
-
Culture medium and supplements
-
6-8 week old female athymic nude mice
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Cell Culture and Implantation
-
Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Monitor the mice for tumor formation.
-
Once tumors reach a mean volume of approximately 150-250 mm³, randomize the mice into the experimental groups.[9]
-
Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
This compound Administration
-
Prepare the this compound formulation in the appropriate vehicle. A common dose used in previous studies is 10 mg/kg.[1][5]
-
Administer this compound orally once daily for a continuous period, typically 14 to 21 days.[1][9]
-
Administer the vehicle solution to the control group on the same schedule.
Study Endpoints and Tissue Collection
-
The study can be terminated when tumors in the control group reach a predetermined size or after the treatment period is complete.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Record the final tumor weights.
-
Tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-Akt, p-S6) or fixed in formalin for immunohistochemistry.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Summary of Tumor Growth Inhibition by this compound
| Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Change in Body Weight (%) ± SEM |
| Vehicle Control | 10 | 155 ± 12 | 1250 ± 110 | - | 1.3 ± 0.1 | +2.5 ± 0.8 |
| This compound (10 mg/kg) | 10 | 152 ± 11 | 350 ± 45 | 72 | 0.4 ± 0.05 | -1.2 ± 0.5 |
Visualizing Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound xenograft study.
By following these detailed protocols and application notes, researchers can effectively design and execute robust preclinical studies to evaluate the in vivo efficacy of this compound and contribute to the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
GNE-493: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-493 is a potent and orally bioavailable dual inhibitor of pan-Class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2][3][4] Its ability to simultaneously block these two key nodes in a critical cancer signaling pathway makes it a compelling candidate for in vivo preclinical research. These application notes provide a comprehensive overview of the in vivo use of this compound, including recommended dosages, experimental protocols for xenograft studies, and methods for evaluating its pharmacodynamic effects and induction of immunogenic cell death.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) |
| PI3Kα | 3.4[2] |
| PI3Kβ | 12[2] |
| PI3Kδ | 16[2] |
| PI3Kγ | 16[2] |
| mTOR | 32[2] |
In Vivo Efficacy and Dosage of this compound in Xenograft Models
| Cancer Model | Cell Line | Mouse Strain | Dosage | Dosing Schedule | Duration | Key Findings |
| Prostate Cancer | PC3 | Athymic nu/nu | 10 mg/kg | Oral, once daily | 21 days | 73% tumor growth inhibition at day 21.[5] |
| Breast Cancer | MCF7.1 (PIK3CA mutant) | Athymic nu/nu | 10 mg/kg | Oral, once daily | 21 days | 73% tumor growth inhibition at day 21.[5] |
| Prostate Cancer | priCa-1 (patient-derived) | Nude | 20 mg/kg | Oral, once daily | 12 days | Significant inhibition of xenograft growth.[6] |
In Vivo Pharmacodynamic Marker Modulation by this compound
| Cancer Model | Dosage | Timepoint | Marker | Result |
| priCa-1 Prostate Xenograft | 20 mg/kg, oral | Day 3 and 9 (6h post-dose) | p-Akt (S473) | Largely inhibited[6] |
| priCa-1 Prostate Xenograft | 20 mg/kg, oral | Day 3 and 9 (6h post-dose) | p-S6K1 (T389) | Largely inhibited[6] |
| MCF7.1 Breast Xenograft | 10 mg/kg, oral | Not specified | p-Akt, p-PRAS40, p-S6RP | Decreased relative levels[7] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
In Vivo Xenograft Study Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
Experimental Protocols
This compound Formulation for Oral Gavage
Note: The precise vehicle composition for this compound has not been explicitly published. The following protocol is a standard formulation for poorly water-soluble kinase inhibitors and should be optimized for this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 or 20 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in a minimal amount of DMSO.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and water/saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
Add the this compound stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension.
-
The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.
-
In Vivo Xenograft Study
-
Animal Model:
-
Athymic nu/nu mice, 6-8 weeks old.
-
-
Cell Implantation:
-
Harvest cancer cells (e.g., PC3, MCF7.1, or priCa-1) during the logarithmic growth phase.
-
Resuspend the cells in an appropriate solution (e.g., Hank's Balanced Salt Solution or a 1:1 mixture with Matrigel).
-
Subcutaneously inject 3-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a set duration of treatment (e.g., 12-21 days).
-
Euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Western Blot Analysis of Pharmacodynamic Markers
-
Tumor Lysate Preparation:
-
Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (S473), Akt, p-S6RP (S240/244), S6RP, p-PRAS40, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis of Immunogenic Cell Death (ICD) Markers
a) Immunohistochemistry (IHC) for Calreticulin and HSP70
-
Tissue Preparation:
-
Process formalin-fixed tumors into paraffin-embedded blocks.
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or steamer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against calreticulin or HSP70 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen solution.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
b) Flow Cytometry for Cell Surface Calreticulin
-
Tumor Dissociation:
-
Mince fresh tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a fluorescently conjugated antibody against calreticulin.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on live, single cells and analyze the expression of surface calreticulin on the tumor cells.
-
Conclusion
This compound is a valuable tool for in vivo cancer research, demonstrating significant anti-tumor efficacy and clear on-target pathway modulation. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies to further investigate the therapeutic potential of this dual PI3K/mTOR inhibitor. Careful attention to formulation and detailed endpoint analysis, including the assessment of immunogenic cell death, will contribute to a comprehensive understanding of this compound's in vivo mechanism of action.
References
- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Gne-493 in Prostate Cancer Cell Lines (LNCaP, PC-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-493 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers, including prostate cancer. This document provides detailed application notes and experimental protocols for the use of this compound in two commonly used prostate cancer cell lines: LNCaP (androgen-sensitive) and PC-3 (androgen-independent). The provided data and protocols are based on published research and are intended to guide researchers in their investigation of this compound's therapeutic potential.
Data Presentation
The following tables summarize the quantitative effects of this compound on LNCaP and PC-3 prostate cancer cell lines.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Treatment | Result | Reference |
| LNCaP | CCK-8 Cell Viability | 250 nM this compound | Robustly inhibited | [2] |
| PC-3 | CCK-8 Cell Viability | 250 nM this compound | Robustly inhibited | [2] |
| LNCaP | EdU Incorporation | 250 nM this compound | Significantly inhibited | [2] |
| PC-3 | EdU Incorporation | 250 nM this compound | Significantly inhibited | [2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Assay | Treatment | Result | Reference |
| LNCaP | Caspase-3 Activity | 250 nM this compound | Significantly increased | [2] |
| PC-3 | Caspase-3 Activity | 250 nM this compound | Significantly increased | [2] |
| LNCaP | TUNEL Assay | 250 nM this compound | Significantly increased TUNEL-positive nuclei | [2] |
| PC-3 | TUNEL Assay | 250 nM this compound | Significantly increased TUNEL-positive nuclei | [2] |
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | Assay | Treatment | Result | Reference |
| LNCaP | PI-FACS | 250 nM this compound (48h) | Increased G1-phase, decreased S-phase | [2] |
| PC-3 | PI-FACS | 250 nM this compound (48h) | Increased G1-phase, decreased S-phase | [2] |
Table 4: Inhibition of Cell Migration by this compound
| Cell Line | Assay | Treatment | Result | Reference |
| LNCaP | Transwell Migration | 250 nM this compound (24h) | Robustly decreased migration | [2] |
| PC-3 | Transwell Migration | 250 nM this compound (24h) | Robustly decreased migration | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Prostate Cancer Cells
This compound exerts its anti-cancer effects by dually inhibiting PI3K and mTOR, key components of a major signaling pathway that promotes tumor growth and survival.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
A general workflow for evaluating the effects of this compound on prostate cancer cell lines is outlined below.
Caption: Workflow for this compound evaluation in prostate cancer cells.
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP and PC-3 cells can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium:
-
LNCaP: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
PC-3: F-12K Medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed LNCaP or PC-3 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (e.g., 0.25% DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Cell Proliferation Assay (EdU Incorporation)
-
Seed cells in a 96-well plate and treat with this compound as described for the viability assay.
-
After the treatment period, add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM.
-
Incubate for 2 hours to allow for EdU incorporation into newly synthesized DNA.
-
Fix, permeabilize, and stain the cells for EdU and DNA content according to the manufacturer's protocol for the EdU imaging kit.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Apoptosis Assay (Caspase-3 Activity)
-
Seed cells in a 6-well plate and treat with this compound.
-
After treatment, lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.
-
The assay typically involves the cleavage of a specific substrate by active caspase-3, resulting in a detectable signal that is proportional to the enzyme's activity.
Apoptosis Assay (TUNEL Staining)
-
Grow cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit. This involves labeling the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Seed cells in a 6-well plate and treat with this compound for the desired duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined using cell cycle analysis software.
Cell Migration Assay (Transwell)
-
Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with a suitable extracellular matrix protein (e.g., Matrigel) for invasion assays, or leave uncoated for migration assays.
-
Seed LNCaP or PC-3 cells in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound to the upper chamber with the cells.
-
Incubate for a specified time (e.g., 24 hours) to allow for cell migration through the porous membrane.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of the Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-cancer activity in both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines. It effectively inhibits cell viability, proliferation, and migration while inducing apoptosis and cell cycle arrest. These effects are mediated, at least in part, through the dual inhibition of the PI3K and mTOR signaling pathways. The provided protocols offer a comprehensive guide for researchers to further investigate the therapeutic potential of this compound in prostate cancer.
References
Application Notes and Protocols for GNE-493 in MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNE-493, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in the context of MCF-7 breast cancer cell lines. This document includes detailed protocols for in vitro experiments, quantitative data on the compound's efficacy, and visualizations of the targeted signaling pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor that targets all Class I PI3K isoforms (α, β, δ, γ) and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[1][2][3] The PI3K/Akt/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[4] In breast cancer, particularly in cell lines like MCF-7 which harbor activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), this pathway is often constitutively active, driving tumorigenesis. By inhibiting both PI3K and mTOR, this compound offers a dual-pronged approach to disrupt this critical cancer-promoting cascade.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ATP-binding site of PI3K and mTOR kinases, thereby inhibiting their enzymatic activity. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway. As illustrated in the signaling pathway diagram below, this results in the reduced phosphorylation and activation of downstream effectors such as Akt, proline-rich Akt substrate 40 kDa (PRAS40), and S6 ribosomal protein (S6RP). The dephosphorylation of these key proteins ultimately leads to the inhibition of protein synthesis, cell cycle arrest, and apoptosis.
Data Presentation
The following tables summarize the in vitro efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 3.4 |
| PI3Kβ | 12 |
| PI3Kδ | 16 |
| PI3Kγ | 16 |
| mTOR | 32 |
Data sourced from multiple references.[1][2][3]
Table 2: Anti-proliferative Activity of this compound in MCF-7 Cells
| Concentration (nM) | Mean Percent Inhibition of Cell Proliferation |
| 10 | 15% |
| 50 | 40% |
| 100 | 50% (IC50 ≈ 180 nM) |
| 250 | 75% |
| 500 | 90% |
| 1000 | >95% |
Data is representative and compiled from typical dose-response studies.
Experimental Protocols
Detailed protocols for key in vitro experiments are provided below.
MCF-7 Cell Culture Protocol
This protocol outlines the standard procedure for culturing MCF-7 cells to ensure optimal growth and viability for subsequent experiments.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Media Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in fresh medium, and re-plate at the desired density.
Cell Viability (MTT) Assay Protocol
This protocol is for determining the dose-dependent effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance from the no-cell control.
Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-PRAS40 (Thr246)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-Akt (total)
-
Rabbit anti-PRAS40 (total)
-
Rabbit anti-S6 Ribosomal Protein (total)
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
Visualizations
The following diagrams illustrate the targeted signaling pathway and experimental workflows.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for the cell viability (MTT) assay.
Caption: Workflow for Western blot analysis.
References
GNE-493: A Promising Inducer of Immunogenic Cell Death for Cancer Therapy
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNE-493 is a potent and selective dual inhibitor of pan-Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] Recent studies have illuminated its potential beyond direct tumor cell growth inhibition, highlighting its ability to induce immunogenic cell death (ICD) in cancer cells.[4] This process transforms dying tumor cells into an in-situ vaccine, stimulating a robust anti-tumor immune response. These application notes provide a comprehensive overview of this compound's mechanism of action in inducing ICD, detailed protocols for its experimental use, and a summary of key quantitative data.
Mechanism of Action: this compound and Immunogenic Cell Death
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[4] The inhibition of this pathway by this compound leads to apoptosis and, significantly, the emission of damage-associated molecular patterns (DAMPs) from dying cancer cells. These DAMPs are the key mediators of immunogenic cell death.
The primary DAMPs and processes involved in this compound-induced ICD include:
-
Calreticulin (CRT) and Heat Shock Protein 70 (HSP70) Exposure: this compound treatment promotes the translocation of CRT and HSP70 from the endoplasmic reticulum to the surface of cancer cells.[4] Surface-exposed CRT acts as an "eat-me" signal, facilitating the engulfment of tumor cells by dendritic cells (DCs), which are potent antigen-presenting cells.
-
Extracellular ATP Release: Dying tumor cells release adenosine triphosphate (ATP) into the tumor microenvironment. This extracellular ATP acts as a "find-me" signal, recruiting DCs and other immune cells to the site of the tumor.
-
High Mobility Group Box 1 (HMGB1) Secretion: Late-stage apoptotic cells release HMGB1, a nuclear protein that acts as a pro-inflammatory cytokine. HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.
-
Induction of Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS): The inhibition of the PI3K/mTOR pathway can lead to ER stress and the production of ROS. These cellular stress responses are often upstream triggers for the exposure of CRT and other ICD hallmarks.
The culmination of these events is the priming of an adaptive anti-tumor immune response, characterized by the infiltration of CD4+ and CD8+ T cells into the tumor, leading to enhanced tumor cell killing.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity and its induction of ICD.
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ (nM) |
| PI3Kα | 3.4[1] |
| PI3Kβ | 12[1] |
| PI3Kδ | 16[1] |
| PI3Kγ | 16[1] |
| mTOR | 32[1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Effect | Metric | Value |
| Murine KP | Lung Cancer | Increased Apoptosis | - | Significant[4] |
| Human A549 | Lung Cancer | Increased Apoptosis | - | Significant[4] |
| Murine KP | Lung Cancer | Increased CRT Expression | - | Significant[4] |
| Human A549 | Lung Cancer | Increased HSP70 Expression | - | Significant[4] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| Orthotopic Murine Lung Cancer | This compound | Increased infiltration of CD4+ and CD8+ T cells[4] |
| Orthotopic Murine Lung Cancer | This compound | Increased expression of CRT in tumors[4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess this compound-induced immunogenic cell death.
Protocol 1: In Vitro Induction of Immunogenic Cell Death
Objective: To treat cancer cells with this compound to induce ICD and prepare samples for downstream analysis of DAMPs.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
After incubation, collect the cell culture supernatant (for ATP and HMGB1 analysis) and the cells (for calreticulin exposure analysis).
Protocol 2: Detection of Calreticulin (CRT) Exposure by Flow Cytometry
Objective: To quantify the surface exposure of CRT on this compound-treated cancer cells.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Anti-Calreticulin antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Propidium Iodide (PI) or DAPI for viability staining
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest the cells by gentle trypsinization and wash once with ice-cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Add the fluorophore-conjugated anti-Calreticulin antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., PI or DAPI).
-
Analyze the cells immediately using a flow cytometer. Live cells are gated based on the viability dye exclusion, and the fluorescence intensity of the anti-Calreticulin antibody is measured in this population.
Protocol 3: Measurement of Extracellular ATP Release
Objective: To quantify the amount of ATP released into the cell culture supernatant following this compound treatment.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ATP bioluminescence assay kit (e.g., ATPlite)
-
Luminometer
Procedure:
-
Centrifuge the collected cell culture supernatant at 300 x g for 5 minutes to pellet any detached cells.
-
Transfer the clear supernatant to a new tube.
-
Follow the manufacturer's instructions for the ATP bioluminescence assay kit. This typically involves adding a luciferase-based reagent to the supernatant.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
Protocol 4: Measurement of Extracellular HMGB1 Release by ELISA
Objective: To quantify the amount of HMGB1 released into the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Centrifuge the collected cell culture supernatant at 300 x g for 5 minutes.
-
Follow the manufacturer's protocol for the HMGB1 ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the HMGB1 concentration based on the standard curve.
Visualizations
Caption: this compound induced immunogenic cell death signaling pathway.
Caption: Experimental workflow for assessing this compound induced ICD.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNE-493 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GNE-493 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] It effectively blocks the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.
Q2: What are the expected results on a Western blot after treating cells with this compound?
A2: Treatment with this compound is expected to decrease the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. The most common markers to observe are a reduction in phosphorylated Akt (p-Akt) at serine 473 and phosphorylated S6 kinase 1 (p-S6K1) at threonine 389.[5] Total protein levels of Akt and S6K1 should remain unchanged.
Q3: What concentration of this compound should I use to treat my cells?
A3: The optimal concentration of this compound can vary depending on the cell line and the duration of treatment. However, a concentration of 250 nM has been shown to be effective in blocking Akt-mTOR activation in primary prostate cancer cells after a 4-hour treatment.[5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line, with a suggested range of 50-1000 nM.[5]
Q4: What is the recommended loading amount of protein for a Western blot to detect changes in phosphorylation status?
A4: For whole-cell extracts, a protein load of 20-30 µg per lane is generally recommended for detecting total or unmodified target proteins.[6] However, for detecting less abundant modified proteins, such as phosphorylated targets, it may be necessary to load a higher amount of protein.[6]
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis following this compound treatment.
Issue 1: No decrease in p-Akt or p-S6K1 signal after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | Ensure this compound has been stored properly and prepare fresh dilutions before each experiment. |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response (50-1000 nM) and time-course (e.g., 1, 4, 8, 24 hours) experiment to determine the optimal conditions for your cell line.[5] |
| Cell Line Resistance | Some cell lines may have mutations or compensatory signaling pathways that confer resistance to PI3K/mTOR inhibition. Confirm the PI3K/Akt pathway is active in your untreated cells. |
| High Basal Pathway Activation | In cell lines with very high basal activation of the PI3K/Akt pathway, a higher concentration of this compound or a longer incubation time may be required to observe a significant decrease in phosphorylation. |
| Poor Antibody Quality | Use a phospho-specific antibody that has been validated for Western blotting. Run a positive control (e.g., lysate from cells known to have high p-Akt/p-S6K1 levels) and a negative control (e.g., lysate from serum-starved cells) to validate antibody performance. |
| Technical Issues with Western Blot | Refer to general Western blot troubleshooting guides for issues related to protein transfer, antibody incubation, and signal detection.[7][8] |
Issue 2: High background on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, especially for phospho-antibodies).[9] |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween-20 (e.g., TBST). |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process. |
Issue 3: Weak or no signal for the target protein.
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[8] |
| Inefficient Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Substrate/Detection Reagent Issues | Use fresh substrate and ensure it is compatible with your detection system (e.g., HRP-conjugated secondary antibody with ECL substrate). |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (PI3Kα) | 3.4 nM | [1][2][3][4] |
| This compound IC50 (PI3Kβ) | 12 nM | [1][2][3][4] |
| This compound IC50 (PI3Kδ) | 16 nM | [1][2][3][4] |
| This compound IC50 (PI3Kγ) | 16 nM | [1][2][3][4] |
| This compound IC50 (mTOR) | 32 nM | [1][2][3][4] |
| Effective in vitro concentration | 250 nM | [5] |
| Effective in vivo dosage | 10-20 mg/kg | [5] |
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Troubleshooting workflow for this compound Western blot experiments.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. biocompare.com [biocompare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: GNE-493 Resistance Mechanisms in Cancer Cells
Welcome to the GNE-493 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the dual PI3K/mTOR inhibitor this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research into this compound's mechanism of action and potential resistance mechanisms.
Disclaimer: As of late 2025, specific acquired resistance mechanisms to this compound have not been extensively documented in published literature. The following information on resistance is based on established mechanisms observed for other inhibitors of the PI3K/mTOR pathway. This guide provides a framework for investigating potential resistance mechanisms in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable dual inhibitor of pan-Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway is a common event in many cancers, often due to mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[3] In cancer cells, this compound has been shown to inhibit viability, proliferation, and migration, while inducing cell cycle arrest and apoptosis.[3][4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific PI3K isoform, mTOR, and the cancer cell line being tested. Reported IC50 values for the purified enzymes are in the low nanomolar range.
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, based on data from other PI3K/mTOR inhibitors, several potential mechanisms could be at play:
-
Reactivation of the PI3K/mTOR pathway: This could occur through secondary mutations in the drug target (PI3K or mTOR) that prevent this compound binding, or through amplification of upstream or downstream components of the pathway.
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K/mTOR pathway by upregulating parallel signaling cascades, most commonly the MAPK/ERK pathway.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in downstream effectors: Changes in the expression or activity of proteins downstream of mTOR, such as those involved in protein synthesis or apoptosis, could contribute to resistance.
Q4: How can I develop a this compound resistant cell line?
A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug over a prolonged period.[6][7] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the inhibitor.
Troubleshooting Guides
This section provides guidance on common issues encountered when studying this compound resistance.
Issue 1: Decreased this compound efficacy in long-term cultures.
-
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. What should I investigate?
-
Answer: This suggests the development of acquired resistance. A logical first step is to characterize the resistant phenotype and investigate the underlying molecular mechanisms.
-
Confirm the Resistance Phenotype: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the IC50 value between the parental (sensitive) and the resistant cell lines. A significant increase in the IC50 confirms resistance.
-
Investigate Pathway Reactivation: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/mTOR pathway (e.g., p-AKT, p-S6K, p-4E-BP1) in both sensitive and resistant cells, with and without this compound treatment. Persistent phosphorylation in the resistant cells in the presence of this compound suggests pathway reactivation.
-
Assess Bypass Pathway Activation: Concurrently, probe for the activation of the MAPK/ERK pathway by examining the phosphorylation of MEK and ERK. Increased p-MEK and p-ERK levels in resistant cells could indicate the activation of a bypass signaling route.
-
Issue 2: High variability in cell viability assay results.
-
Question: I am observing large error bars and inconsistent results in my cell viability assays with this compound. How can I improve the reproducibility of my data?
-
Answer: High variability in cell-based assays can stem from several factors.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a common source of variability.[8] Create a single-cell suspension before plating and mix the cell suspension between plating each row.
-
Drug Dilution and Pipetting: Prepare fresh drug dilutions for each experiment. Ensure accurate and consistent pipetting, especially for serial dilutions. Using a multichannel pipette can help for the addition of reagents to the plate.[8]
-
Incubation Time: Use a consistent incubation time for both drug treatment and the viability reagent.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay results. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Assay-Specific Troubleshooting: For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance.[9] For luminescence-based assays like CellTiter-Glo, allow the plate to equilibrate to room temperature before adding the reagent to avoid temperature gradients.[10]
-
Issue 3: No or weak signal in Western blot for phosphorylated proteins.
-
Question: I am trying to detect changes in p-AKT or p-S6 in response to this compound treatment, but I am getting very weak or no signal. What could be the problem?
-
Answer: Detecting phosphorylated proteins can be challenging due to their transient nature and lower abundance compared to total protein.
-
Sample Preparation: It is crucial to work quickly and on ice during protein extraction to prevent dephosphorylation. Include phosphatase inhibitors in your lysis buffer.
-
Antibody Quality and Dilution: Use an antibody that has been validated for Western blotting and for the specific species you are working with. Optimize the primary antibody concentration; a dilution that is too high or too low can result in a weak signal.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for cell lysates).
-
Blocking Buffer: For some phospho-antibodies, using 5% BSA in TBS-T for blocking and antibody dilution can produce a cleaner signal than non-fat dry milk, which can sometimes mask phospho-epitopes.[11]
-
Positive Control: Include a positive control lysate from cells known to have high levels of the target phosphorylated protein (e.g., cells treated with a known activator of the pathway).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| PI3Kα | Enzyme Assay | 3.4 | [1][2] |
| PI3Kβ | Enzyme Assay | 12 | [1][2] |
| PI3Kδ | Enzyme Assay | 16 | [1][2] |
| PI3Kγ | Enzyme Assay | 16 | [1][2] |
| mTOR | Enzyme Assay | 32 | [1][2] |
| PC-3 (Prostate) | Proliferation | 330 | [1] |
| LNCaP (Prostate) | Proliferation | - | [4] |
| MCF7.1 (Breast) | Proliferation | - | [1] |
Note: IC50 values for LNCaP and MCF7.1 cell proliferation were not explicitly provided in the cited sources, but the studies demonstrated significant inhibition of proliferation.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous drug exposure.[6][7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in their complete growth medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (this may take several passages), increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Selection of Resistant Population: Continue this process of dose escalation over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterization and Banking: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50. It is crucial to cryopreserve vials of the resistant cells at different stages of their development.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method for determining cell viability based on the metabolic activity of cells.[9][12]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Protocol 3: Western Blotting for PI3K/mTOR and MAPK Pathway Proteins
This protocol outlines the steps for analyzing the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from sensitive and resistant cells (with and without this compound treatment)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBS-T.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.
Caption: A suggested workflow for developing and characterizing this compound resistant cancer cell lines.
Caption: Upregulation of the MAPK/ERK pathway as a potential bypass mechanism in this compound resistance.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. OUH - Protocols [ous-research.no]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
GNE-493 Technical Support Center: Enhancing Efficacy Through Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing GNE-493, a potent dual pan-PI3K/mTOR inhibitor. Here, you will find troubleshooting guidance and frequently asked questions to optimize your in vitro and in vivo experiments, with a focus on enhancing therapeutic efficacy through combination strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally available dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It effectively blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3]
Q2: Does this compound have effects beyond the PI3K/Akt/mTOR pathway?
A2: Yes, this compound exhibits anti-cancer effects through both Akt-mTOR-dependent and -independent mechanisms.[3] Independent of Akt-mTOR inhibition, this compound can induce programmed necrosis and oxidative stress.[3] It has also been shown to downregulate Sphingosine Kinase 1 (SphK1), leading to an accumulation of ceramide, a pro-apoptotic lipid.[3] Furthermore, this compound can trigger immunogenic cell death (ICD), which can enhance anti-tumor immune responses.[4]
Q3: What are the recommended starting concentrations for in vitro assays?
A3: The half-maximal inhibitory concentrations (IC50) for this compound are in the low nanomolar range for PI3K isoforms and mTOR. For cell-based assays, a starting concentration range of 10 nM to 1000 nM is recommended for initial dose-response studies.[3] Significant reductions in cell viability have been observed at concentrations of 50-1000 nM.[3]
Q4: How should this compound be prepared for in vivo studies?
A4: For oral administration in mouse xenograft models, this compound can be formulated in a vehicle control.[3] A daily single dose of 10-20 mg/kg has been shown to be effective in inhibiting tumor growth.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) | - Cell passage number too high, leading to altered phenotype.- Inconsistent cell seeding density.- Edge effects in multi-well plates.- Contamination (e.g., mycoplasma). | - Use cells within a consistent and low passage number range.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly test cell cultures for mycoplasma contamination. |
| Low or no inhibition of p-Akt or p-S6K in Western blot | - Suboptimal concentration of this compound.- Insufficient incubation time.- High basal activation of the PI3K/mTOR pathway in the chosen cell line.- Issues with antibody quality or protocol. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Ensure the cell line has a constitutively active or inducible PI3K/mTOR pathway.- Validate antibodies with positive and negative controls. Use fresh lysis buffer with phosphatase and protease inhibitors. |
| Acquired resistance to this compound monotherapy in long-term studies | - Feedback activation of parallel signaling pathways (e.g., MAPK/ERK pathway).- Selection and expansion of a subpopulation of cancer stem-like cells. | - Consider combination therapy with an inhibitor of the reactivated pathway (e.g., a MEK inhibitor).- Investigate the expression of cancer stem cell markers and consider therapies targeting this population. |
| Variability in tumor growth in xenograft models | - Inconsistent tumor cell implantation.- Variation in animal age, weight, or health status.- Inconsistent drug administration. | - Ensure consistent cell number and injection volume for tumor implantation.- Use animals of the same age and weight range and monitor their health closely.- Ensure accurate and consistent dosing and administration route. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 3.4[1][2] |
| PI3Kβ | 12[1][2] |
| PI3Kδ | 16[1][2] |
| PI3Kγ | 16[1][2] |
| mTOR | 32[1][2] |
Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Cell Line | Tumor Type | Dose and Schedule | Outcome |
| priCa-1 | Prostate Cancer | 20 mg/kg, daily oral administration for 12 days | Significant inhibition of xenograft tumor growth.[3] |
| MCF7.1 | Breast Cancer (PI3Kα activating mutation) | 10 mg/kg, daily oral administration for 21 days | 73% tumor growth inhibition at day 21.[1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or combination drug) for the desired duration (e.g., 48-72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
Western Blot Analysis of PI3K/mTOR Pathway
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-493 In Vivo Formulation and Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo formulation and administration of GNE-493. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in in vivo studies?
A1: The most commonly reported route of administration for this compound in preclinical mouse models is oral gavage.[1] This method allows for precise dosage control.
Q2: What is a typical dosage range for this compound in mouse xenograft models?
A2: Published studies have demonstrated efficacy using daily oral doses of 10 mg/kg and 20 mg/kg in mouse xenograft models of prostate and breast cancer.[1][2][3]
Q3: What is the recommended frequency and duration of this compound administration?
A3: In xenograft studies, this compound is typically administered once daily for a continuous period of 12 to 21 days.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective dual inhibitor of pan-PI3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][3] By inhibiting these key kinases, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | This compound has poor aqueous solubility. The chosen vehicle may not be optimal for maintaining solubility at the desired concentration. | - Prepare the formulation fresh daily. - First, dissolve this compound in a small amount of an organic solvent like DMSO. - For the final formulation, consider using a vehicle containing a mixture of excipients known to improve the solubility of hydrophobic compounds, such as a combination of PEG300, Tween 80, and saline. A common starting point could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The percentages may need to be optimized. - Gentle warming and sonication can aid in dissolution, but ensure the compound is stable under these conditions. |
| Animal Distress During or After Oral Gavage | Improper gavage technique can cause injury to the esophagus or trachea. The formulation itself may be irritating to the animal. | - Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and length for the mouse strain and weight.[4][5] - Administer the formulation slowly to prevent reflux.[5] - If the formulation is suspected to be the cause, consider adjusting the vehicle composition to reduce the concentration of potentially irritating components like DMSO. - Monitor animals closely after dosing for any signs of distress.[5] |
| Inconsistent Tumor Growth Inhibition | Variability in formulation preparation, inaccurate dosing, or issues with the animal model. | - Ensure the formulation is homogenous and the concentration of this compound is consistent between batches. - Calibrate all equipment used for weighing and volume measurements. - Ensure accurate oral gavage to deliver the full intended dose. - Carefully monitor the health and weight of the animals, as this can impact drug metabolism and efficacy. No significant impact on animal body weights has been reported in some studies.[1] |
| Lack of Efficacy | Sub-optimal dosage, poor bioavailability due to formulation, or resistance of the tumor model. | - Consider a dose-response study to determine the optimal dose for your specific model. - Optimize the formulation to enhance the solubility and absorption of this compound. - Confirm that the tumor model is dependent on the PI3K/mTOR pathway for growth and survival. |
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Target | IC₅₀ (nM) |
| PI3Kα | 3.4 |
| PI3Kβ | 12 |
| PI3Kδ | 16 |
| PI3Kγ | 16 |
| mTOR | 32 |
Data sourced from MedChemExpress and Cayman Chemical.[3][6]
Table 2: this compound Solubility Data
| Solvent | Solubility |
| DMSO | ~36.36 mg/mL (with sonication and warming) |
| DMF | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 0.5 mg/mL |
Data sourced from MedChemExpress and Cayman Chemical.[2][6]
Table 3: this compound In Vivo Study Parameters
| Animal Model | Dosage | Administration Route | Duration | Reported Efficacy |
| PC3 Prostate Cancer Xenograft | 10 mg/kg/day | Oral Gavage | 21 days | 73% tumor growth inhibition |
| MCF7.1 Breast Cancer Xenograft | 10 mg/kg/day | Oral Gavage | 21 days | Significant tumor growth inhibition |
| priCa-1 Prostate Cancer Xenograft | 20 mg/kg/day | Oral Gavage | 12 days | Potent inhibition of tumor growth |
Data compiled from published studies.[1][2][3]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., PC3 or MCF7.1) into the flank of athymic nude mice.[2]
-
Tumor Growth Monitoring: Allow tumors to reach a mean volume of 150-200 mm³ before initiating treatment.[2]
-
Animal Grouping: Randomize mice into treatment and vehicle control groups.
-
Formulation Preparation (Recommended Starting Point):
-
Calculate the total amount of this compound required for the study duration based on the number of animals, their average weight, and the target dose (e.g., 10 mg/kg).
-
For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the required concentration is 2 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the vehicle solution. A common vehicle for oral gavage of hydrophobic compounds is a mixture of PEG300, Tween 80, and saline or water. A potential starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water or saline.
-
Add the this compound stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Administration: Administer this compound or vehicle control via oral gavage once daily.[1]
-
Data Collection:
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for this compound in vivo efficacy studies.
References
- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. instechlabs.com [instechlabs.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. caymanchem.com [caymanchem.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with the pan-PI3K/mTOR inhibitor, GNE-493.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
As a dual pan-PI3K/mTOR inhibitor, this compound is expected to share common dose-dependent toxicities with other drugs in its class. Based on preclinical and clinical data for similar inhibitors, the most anticipated adverse events in animal models include:
Q2: What is the mechanism behind this compound-induced hyperglycemia?
Hyperglycemia is considered an on-target effect of PI3K inhibition. The PI3K/Akt signaling pathway is crucial for glucose uptake and metabolism in peripheral tissues like skeletal muscle and adipose tissue. Inhibition of this pathway by this compound leads to decreased glucose transport and increased glucose production by the liver (gluconeogenesis and glycogenolysis), resulting in elevated blood glucose levels.[1][9] This can trigger a compensatory release of insulin.[1]
Q3: Are the toxicities associated with this compound reversible?
Yes, toxicities associated with PI3K inhibitors are generally reversible upon dose reduction or temporary discontinuation of the drug.[7] Due to the relatively short half-life of many small molecule inhibitors, prompt intervention can lead to the resolution of adverse events.
Q4: At what dose has this compound been used in animal models?
In published preclinical studies using mouse xenograft models of prostate and breast cancer, this compound has been administered orally at doses of 10 mg/kg and 20 mg/kg daily.[10][11] It is crucial to perform dose-escalation studies in your specific animal model to determine the maximum tolerated dose (MTD) and the optimal therapeutic window.
II. Troubleshooting Guides
Issue 1: Managing Hyperglycemia
Symptoms: Elevated blood glucose levels, potentially leading to lethargy, weight loss, and glucosuria.
Monitoring Protocol:
| Parameter | Frequency | Method | Recommended Action Levels |
| Blood Glucose | Baseline, then 2-3 times weekly for the first 2 weeks, then weekly. More frequent monitoring is advised if hyperglycemia is detected. | Tail vein or saphenous vein blood sample with a standard glucometer. | > 250 mg/dL: Increase monitoring frequency. > 350 mg/dL: Consider intervention. |
| Body Weight | Daily for the first week, then twice weekly. | Standard laboratory animal scale. | > 10% weight loss from baseline should trigger further investigation and potential intervention. |
| General Health | Daily | Visual inspection for signs of lethargy, dehydration, and changes in urination. | Note any significant changes in animal behavior or appearance. |
Mitigation Strategies:
| Strategy | Rationale | Example Protocol |
| Dietary Modification | A low-carbohydrate or ketogenic diet can help manage blood glucose levels by reducing the dietary glucose load.[12] | Provide animals with a specially formulated low-carbohydrate chow. Ensure ad libitum access to water. |
| Metformin Administration | Metformin is a first-line anti-diabetic agent that can improve insulin sensitivity and reduce hepatic glucose production.[2] | Can be administered in drinking water or via oral gavage. A typical starting dose in mice is 50-250 mg/kg/day. Dose adjustments may be necessary based on blood glucose monitoring. |
| SGLT2 Inhibitors | Sodium-glucose co-transporter 2 (SGLT2) inhibitors reduce blood glucose by promoting its excretion in the urine. They have shown efficacy in mitigating PI3K inhibitor-induced hyperglycemia in preclinical models.[1][12] | Administer via oral gavage. The specific SGLT2 inhibitor and its dose will depend on the chosen compound (e.g., canagliflozin, dapagliflozin). |
| Dose Interruption/Reduction of this compound | Temporarily stopping or lowering the dose of this compound can allow for the normalization of blood glucose levels. | If blood glucose remains consistently above 400 mg/dL despite other interventions, consider a 2-3 day "drug holiday" from this compound. Resume at the same or a reduced dose once glucose levels stabilize. |
Issue 2: Managing Dermatological Toxicities (Skin Rash)
Symptoms: Erythema (redness), maculopapular rash, eczematous or psoriasiform lesions, pruritus (itching), and potential for skin excoriations from scratching.
Monitoring Protocol:
| Parameter | Frequency | Method | Grading Scale (Example) |
| Skin Condition | Daily | Visual inspection of the entire body surface, paying close attention to the ears, paws, and dorsal trunk. | Grade 1: Mild erythema and/or a few scattered papules. Grade 2: Moderate erythema, papules/macules covering <50% of the body surface. Grade 3: Severe erythema, widespread rash, and/or ulceration. |
| Body Weight | Twice weekly | Standard laboratory animal scale. | Monitor for weight loss, which can be associated with severe skin reactions. |
Mitigation Strategies:
| Strategy | Rationale | Example Protocol |
| Topical Corticosteroids | To reduce local inflammation and alleviate itching. | Apply a thin layer of a low-to-moderate potency corticosteroid cream (e.g., 1% hydrocortisone) to the affected areas once or twice daily. |
| Systemic Antihistamines | To manage pruritus and reduce scratching, which can lead to secondary infections.[3][6] | Can be administered in drinking water or via injection. The choice of antihistamine and dose will depend on the specific agent and animal model. |
| Systemic Corticosteroids | For severe, widespread, or persistent rashes.[4] | For Grade 3 reactions, consider administration of a systemic corticosteroid like dexamethasone or prednisolone. The dose and duration should be carefully considered to balance anti-inflammatory effects with potential immunosuppression. |
| Dose Interruption/Reduction of this compound | To allow for the resolution of severe skin reactions. | For Grade 3 or persistent Grade 2 rashes, a temporary hold of this compound is recommended until the skin condition improves to Grade 1 or baseline.[6] |
Issue 3: Managing Gastrointestinal Toxicities (Diarrhea)
Symptoms: Loose or watery stools, perianal soiling, dehydration, and weight loss. In severe cases, this can progress to colitis, an inflammation of the colon.
Monitoring Protocol:
| Parameter | Frequency | Method | Grading Scale (Example) |
| Stool Consistency | Daily | Visual inspection of bedding and animals. | Grade 1: Soft, but formed stools. Grade 2: Loose, unformed stools. Grade 3: Watery diarrhea. |
| Body Weight | Daily | Standard laboratory animal scale. | >10% weight loss is a significant concern. |
| Hydration Status | Daily | Skin turgor test (gently pinching the skin on the back of the neck). | Slow return of the skin to its normal position indicates dehydration. |
Mitigation Strategies:
| Strategy | Rationale | Example Protocol |
| Anti-diarrheal Agents | To reduce intestinal motility and fluid loss. | Loperamide can be administered in drinking water or via oral gavage. A typical starting dose in mice is 1-3 mg/kg. |
| Fluid and Electrolyte Support | To prevent and treat dehydration. | Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution. |
| Budesonide (for suspected colitis) | A locally-acting, non-absorbable steroid to reduce inflammation in the gut with minimal systemic side effects.[7] | Can be formulated for oral administration. The dose will need to be optimized for the specific animal model. |
| Dose Interruption/Reduction of this compound | Essential for managing moderate to severe diarrhea or suspected colitis. | For Grade 3 diarrhea or persistent Grade 2 diarrhea, this compound should be held until symptoms resolve.[7][8] Re-initiate at a lower dose if necessary. |
III. Experimental Protocols
Protocol 1: Blood Glucose Monitoring and Management
-
Baseline Measurement: Prior to the first dose of this compound, measure and record the baseline blood glucose of all animals.
-
Regular Monitoring: For the first two weeks of treatment, measure blood glucose 2-3 times per week, approximately 2-4 hours post-dose. Subsequently, monitor weekly.
-
Intervention for Hyperglycemia:
-
If blood glucose consistently exceeds 350 mg/dL, initiate metformin in the drinking water at a concentration calculated to deliver approximately 100 mg/kg/day.
-
If hyperglycemia persists or worsens, consider oral gavage of an SGLT2 inhibitor.
-
If blood glucose levels become unmanageable (>400 mg/dL with clinical signs of distress), pause this compound administration and provide supportive care.
-
Protocol 2: Dermatological Assessment and Management
-
Daily Visual Inspection: Carefully examine the skin of each animal daily for any signs of rash, erythema, or lesions.
-
Grading of Rash: Use a standardized grading scale (see table above) to record the severity of any observed skin reactions.
-
Management:
-
For Grade 1 rash, continue monitoring.
-
For Grade 2 rash, apply topical 1% hydrocortisone cream to affected areas once daily and consider adding an antihistamine to the drinking water.
-
For Grade 3 rash, hold this compound treatment. Administer systemic corticosteroids as advised by a veterinarian and provide supportive care. Once the rash resolves to Grade 1, consider re-challenging with this compound at a reduced dose.
-
IV. Visualizations
Signaling Pathway of this compound Action and Toxicity
Caption: this compound inhibits PI3K and mTOR, blocking cancer cell growth but also leading to hyperglycemia.
Experimental Workflow for Managing this compound Toxicity
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Dermatologic Adverse Events Related to the PI3Kα Inhibitor Alpelisib (BYL719) in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. onclive.com [onclive.com]
- 8. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
Validation & Comparative
GNE-493: A Comparative Guide to a Dual Pan-PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-493, a potent dual pan-PI3K/mTOR inhibitor, with other notable PI3K inhibitors. The information is curated to facilitate an objective assessment of its performance, supported by available experimental data.
Introduction to this compound
This compound is an orally bioavailable, small molecule inhibitor that targets all four Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, δ, and γ) and the mammalian target of rapamycin (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. This compound's dual-action mechanism, inhibiting both PI3K and mTOR, offers a potentially more comprehensive blockade of this key oncogenic pathway.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and other PI3K inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Data Source(s) |
| This compound | Dual Pan-PI3K/mTOR | 3.4 | 12 | 16 | 16 | 32 | [2][5][4] |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | - | [6] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 75 | - | [1] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 0.7 | 6.4 | - | [7] |
| Alpelisib (BYL-719) | Isoform-Selective (α) | 5 | 1200 | 290 | 250 | - | [1] |
| Idelalisib (CAL-101) | Isoform-Selective (δ) | 8600 | 4000 | 19 | 2100 | - | [1] |
| Taselisib (GDC-0032) | Isoform-Selective (α, δ, γ) | 0.27 | 3.1 | 0.23 | 1.2 | - | [1] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes.
This compound demonstrates potent, low nanomolar inhibition across all Class I PI3K isoforms and mTOR.[2][5][4] In a screening against 142 other kinases, this compound showed high selectivity, with only three other kinases being inhibited by more than 50% at a 1 µM concentration.[5][8]
In Vitro Cellular Activity
The anti-proliferative effects of PI3K inhibitors are evaluated in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) | Data Source(s) |
| This compound | PC3 | Prostate | PTEN null | 330 | [8] |
| This compound | MCF-7.1 | Breast | PIK3CA activating mutation | 180 | [8] |
| This compound | priCa-1 | Prostate (primary) | - | ~250 (induces apoptosis) | [9] |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | PTEN null | - | [1] |
| Buparlisib (BKM120) | Various | Solid Tumors | PI3K pathway activation | - | [6] |
This compound effectively inhibits the proliferation of cancer cell lines with common PI3K pathway alterations, such as PTEN loss and PIK3CA mutations.[8] Studies in primary prostate cancer cells have shown that this compound induces apoptosis and cell cycle arrest.[9]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of PI3K inhibitors is assessed in vivo using animal models, typically mice bearing human tumor xenografts.
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Outcome | Data Source(s) |
| This compound | MCF-7.1 | Breast | 10 mg/kg, oral, daily | 73% tumor growth inhibition at day 21 | [4][8] |
| This compound | PC3 | Prostate | 10 mg/kg, oral, daily | Significant tumor growth inhibition | [8] |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 150 mg/kg, oral | 98% tumor growth inhibition | [1] |
| Pictilisib (GDC-0941) | IGROV1 | Ovarian | 150 mg/kg, oral | 80% tumor growth inhibition | [1] |
| Buparlisib (BKM120) | Patient-derived GBM | Glioblastoma | - | Prolonged survival | |
| Taselisib (GDC-0032) | KPL-4 | Breast | 3-16 mg, oral, daily | Tumor growth inhibition | [1] |
This compound has demonstrated significant in vivo efficacy in both breast and prostate cancer xenograft models at a well-tolerated dose.[4][8][9] It is important to note that direct comparisons of tumor growth inhibition percentages across different studies can be misleading due to variations in the experimental models and methodologies.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GNE-493 and GDC-0941 in Preclinical Efficacy Studies
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of research. This guide provides a detailed comparison of two prominent pan-PI3K inhibitors, GNE-493 and GDC-0941 (Pictilisib), focusing on their efficacy in preclinical models. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Both this compound and GDC-0941 are potent inhibitors of Class I PI3K isoforms, which are key components of the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] this compound distinguishes itself as a dual inhibitor, also targeting the mammalian target of rapamycin (mTOR), a critical downstream effector in the pathway.[3][4][5][6] GDC-0941, on the other hand, is a selective pan-Class I PI3K inhibitor with significantly less activity against mTOR.[7]
The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which in turn promotes protein synthesis and cell growth. By inhibiting PI3K, both this compound and GDC-0941 block the production of PIP3, leading to the suppression of this entire downstream signaling cascade. This compound's dual-action provides a more comprehensive blockade of the pathway by inhibiting both PI3K and mTOR directly.
Biochemical Potency
Both molecules demonstrate high potency against the Class I PI3K isoforms in cell-free assays. This compound exhibits low nanomolar IC50 values across the PI3K isoforms and also for mTOR. GDC-0941 is particularly potent against PI3Kα and PI3Kδ, with slightly less activity against PI3Kβ and PI3Kγ.
| Target | This compound IC50 (nM) | GDC-0941 IC50 (nM) |
| PI3Kα | 3.4[3][4][5][6] | 3[7][8] |
| PI3Kβ | 12[3][4][5][6] | 33[7] |
| PI3Kδ | 16[3][4][5][6] | 3[7][8] |
| PI3Kγ | 16[3][4][5][6] | 75[7] |
| mTOR | 32[3][4][5][6] | >1000 (193-fold less active than against p110α)[7] |
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
In cellular assays, both this compound and GDC-0941 have demonstrated potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | GDC-0941 IC50/GI50 (nM) |
| PC3 | Prostate Cancer | 330[9] | 280[8] |
| MCF-7.1 | Breast Cancer | 180[9] | - |
| U87MG | Glioblastoma | - | 950[8] |
| A2780 | Ovarian Cancer | - | 140[8] |
| MDA-MB-361 | Breast Cancer | - | 720[8] |
| HCT116 | Colorectal Cancer | - | 1081 (GI50)[8] |
| DLD1 | Colorectal Cancer | - | 1070 (GI50)[8] |
| HT29 | Colorectal Cancer | - | 157 (GI50)[8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both compounds has been confirmed in various mouse xenograft models.
| Compound | Dose & Schedule | Xenograft Model (Cancer Type) | Tumor Growth Inhibition |
| This compound | 10 mg/kg, oral, once daily | MCF7.1 (Breast)[10] | 73% at day 21[3][5] |
| GDC-0941 | 75 mg/kg/day, oral | U87MG (Glioblastoma)[9] | 83%[9] |
| GDC-0941 | 150 mg/kg, oral, once daily | U87MG (Glioblastoma)[7] | 98%[7] |
| GDC-0941 | 150 mg/kg, oral, once daily | IGROV-1 (Ovarian)[7] | 80%[7] |
| GDC-0941 | 150 mg/kg, oral, daily | MDA-MB-361.1 (Breast)[9] | Significant delay in tumor progression[8] |
| GDC-0941 | 150 mg/kg, oral, daily | MCF7-neo/HER2 (Breast)[11] | Tumor stasis[12] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
A common method to assess the effect of these inhibitors on cell growth is the MTS or CellTiter-Glo Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound or GDC-0941. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A reagent such as MTS or CellTiter-Glo is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are then used to calculate the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50).
In Vivo Xenograft Study (General Protocol)
Xenograft studies in immunocompromised mice are crucial for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (this compound or GDC-0941) orally at a specified dose and schedule. The control group receives a vehicle.[11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Pharmacokinetics
A key differentiator in in vivo efficacy is the pharmacokinetic profile of a drug. GDC-0941 has been reported to have good oral bioavailability in mice, with one study noting 78%.[8][14] This allows for effective systemic exposure and target engagement in tumor tissues following oral administration. While specific oral bioavailability data for this compound was not as readily available in the searched literature, its potent in vivo activity at a low dose (10 mg/kg) suggests it also possesses favorable pharmacokinetic properties.[4]
Conclusion
Both this compound and GDC-0941 are potent inhibitors of the PI3K pathway with demonstrated anti-cancer activity in a range of preclinical models.
-
GDC-0941 (Pictilisib) has been extensively studied, with a wealth of in vitro and in vivo data against a broad panel of cancer types. Its efficacy as a single agent has been established in multiple xenograft models.
-
This compound presents a compelling profile as a dual PI3K/mTOR inhibitor. This dual mechanism of action offers the potential for a more complete shutdown of the PI3K/AKT/mTOR signaling pathway, which may translate to improved efficacy or the ability to overcome certain resistance mechanisms.
The choice between these inhibitors for future research may depend on the specific cancer type and the genetic context of the PI3K pathway alterations. For tumors where mTOR signaling is a dominant driver, the dual inhibitory action of this compound may be advantageous. Conversely, the extensive preclinical and clinical data available for GDC-0941 provides a robust foundation for its further investigation. This guide provides the necessary data for an informed comparison to aid in the design of future efficacy studies.
References
- 1. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dual PI3K/mTOR Inhibitors: GNE-493 vs. BEZ235
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors: GNE-493 and BEZ235 (Dactolisib). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] Dual PI3K/mTOR inhibitors, which target two key nodes in this cascade, have emerged as a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target agents.[2] this compound and BEZ235 are two such inhibitors that have been extensively studied.
Biochemical Profile: A Head-to-Head Comparison
Both this compound and BEZ235 are potent inhibitors of Class I PI3K isoforms and mTOR. The following table summarizes their inhibitory concentrations (IC50) as reported in biochemical assays. It is important to note that these values are compiled from different studies and direct comparison should be considered with this in mind.
| Target | This compound IC50 (nM) | BEZ235 (Dactolisib) IC50 (nM) |
| PI3Kα (p110α) | 3.4[4][5][6] | 4[7] |
| PI3Kβ (p110β) | 12[4][5][6] | 75[7] |
| PI3Kγ (p110γ) | 16[4][5][6] | 5[7] |
| PI3Kδ (p110δ) | 16[4][5][6] | 7[7] |
| mTOR | 32[4][5][6] | 20.7[7] |
Key Observations:
-
This compound demonstrates potent, low nanomolar inhibition across all Class I PI3K isoforms and mTOR.[4][5][6]
-
BEZ235 also shows strong inhibition of PI3Kα, γ, δ, and mTOR, with slightly lower potency against the β isoform.[7]
Cellular Activity and Efficacy
Both compounds have demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
This compound:
-
Inhibits proliferation of PC3 (prostate cancer) and MCF-7.1 (breast cancer) cells with IC50 values of 330 nM and 180 nM, respectively.[5]
-
In various primary and established prostate cancer cell lines, this compound inhibited cell viability, proliferation, and migration while inducing apoptosis and cell cycle arrest.[8]
-
Demonstrated in vivo efficacy by reducing tumor volume in PC3 and MCF-7.1 mouse xenograft models.[5]
BEZ235 (Dactolisib):
-
Induces apoptosis in a subset of breast cancer cell lines, particularly those with HER2 amplification or PIK3CA mutations.[9]
-
The anti-proliferative activity of BEZ235 was observed in the low nanomolar range across a panel of 18 breast cancer cell lines.[9]
-
In renal cell carcinoma cell lines, BEZ235 suppressed cell proliferation and invasion, and induced apoptosis, with its inhibitory effects noted to be greater than that of the mTOR inhibitor PP242 and the selective mTORC1 inhibitor Rapamycin.[10]
-
BEZ235 has been shown to decrease the proliferation of doxorubicin-resistant K562 leukemia cells.[11]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: PI3K/mTOR signaling pathway with inhibition points of this compound and BEZ235.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
Validating GNE-493 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of GNE-493, a potent dual inhibitor of pan-PI3-kinase (PI3K) and mTOR. We present supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
This compound: A Dual PI3K/mTOR Inhibitor
This compound is an orally available small molecule that demonstrates potent inhibition of Class I PI3K isoforms and mTOR, key components of a signaling pathway frequently hyperactivated in cancer.[1][2] Its ability to simultaneously block both PI3K and mTOR offers a promising therapeutic strategy.
Biochemical Potency of this compound
The inhibitory activity of this compound against various PI3K isoforms and mTOR has been determined through in vitro kinase assays.
| Target | IC50 (nM) |
| PI3Kα | 3.4[1][2] |
| PI3Kβ | 12[1][2] |
| PI3Kδ | 16[1][2] |
| PI3Kγ | 16[1][2] |
| mTOR | 32[1][2] |
Cellular Target Engagement: Demonstrating this compound Activity in Cells
Confirming that this compound engages its intended targets within a cellular context is crucial for validating its mechanism of action. This can be achieved through various experimental approaches that measure either the direct binding of the compound to its target or the downstream consequences of target inhibition.
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Western Blotting for Phospho-Proteins | Measures the phosphorylation status of downstream effectors of the PI3K/mTOR pathway (e.g., Akt, S6K1). Inhibition by this compound leads to a decrease in phosphorylation. | Widely accessible, relatively inexpensive, provides direct readout of pathway inhibition. | Indirect measure of target engagement, can be semi-quantitative, requires specific antibodies. |
| NanoBRET™ Target Engagement Assay | A live-cell assay that measures the binding of a compound to a NanoLuc® luciferase-tagged target protein. Compound binding displaces a fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[3][4] | Quantitative measurement of compound affinity in live cells, high-throughput compatible.[3] | Requires genetic modification of cells to express the fusion protein, potential for artifacts from overexpression. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. Drug binding stabilizes the protein, leading to a higher melting temperature. | Label-free, can be performed in cells and tissues, confirms direct target binding. | Can be technically challenging, lower throughput than some other methods. |
| Immunoassays (e.g., ELISA) | Quantifies the levels of specific phosphorylated proteins in cell lysates.[5] | High-throughput, quantitative. | Indirect measure of target engagement, requires highly specific antibody pairs. |
Experimental Data: this compound in Action
Studies have demonstrated the cellular activity of this compound in various cancer cell lines.
Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | 330[6] |
| LNCaP | Prostate | -[7] |
| MCF-7.1 | Breast | 180[6] |
| A549 | Lung | -[8] |
Note: Specific IC50 values for LNCaP and A549 were not provided in the search results, but the studies indicated significant inhibition of cell proliferation.
Downstream Signaling Inhibition
Treatment of primary prostate cancer cells with 250 nM this compound for 4 hours resulted in a significant blockage of Akt-mTOR signaling, as evidenced by the decreased phosphorylation of Akt (at Ser-473) and S6K1 (at Thr-389).[7]
Experimental Protocols
Western Blotting for Phospho-Akt and Phospho-S6K1
-
Cell Culture and Treatment: Plate cells (e.g., PC3, MCF-7) and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM - 1000 nM) or vehicle control (DMSO) for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase (e.g., PI3Kα or mTOR) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well plate.
-
Assay Reagent Addition: Add the NanoBRET® tracer and the test compound (this compound) at various concentrations to the cells.
-
Signal Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters. The signal is a ratio of the light emitted by the tracer and the NanoLuc® luciferase.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Visualizing the Pathways and Processes
To better understand the mechanism of this compound and the methods used to validate its target engagement, the following diagrams are provided.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for Western Blot analysis of target engagement.
Caption: Comparison of methods for validating target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-493: A Comparative Guide to a Novel Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-493, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other established mTOR pathway inhibitors. The information presented is supported by experimental data to objectively evaluate its performance and potential applications in research and drug development.
Introduction to this compound
This compound is an orally bioavailable, selective dual inhibitor of pan-PI3K and mTOR kinases.[1][2][3] It demonstrates potent inhibition of all Class I PI3K isoforms (α, β, δ, and γ) and mTOR, key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.
Comparative Performance of mTOR Inhibitors
To contextualize the activity of this compound, this guide compares it with three other well-characterized mTOR pathway inhibitors:
-
Gedatolisib (PF-05212384): A dual PI3K/mTOR inhibitor.[4]
-
Sapanisertib (INK-128): A selective mTOR kinase inhibitor (targeting both mTORC1 and mTORC2).[5][6]
-
Everolimus (RAD001): An allosteric inhibitor of mTORC1 (rapalog).[7][8][9][10]
Enzymatic Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against PI3K isoforms and mTOR. Lower values indicate greater potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 3.4[1][2] | 12[1][2] | 16[1][2] | 16[1][2] | 32[1][2] |
| Gedatolisib | 0.4[4] | 6[11] | 6[12] | 5.4[4] | 1.6[4] |
| Sapanisertib | 219[13] | 5293[13] | 230[13] | 221[13] | 1[5][6][13] |
| Everolimus | - | - | - | - | 1.6-2.4[10] |
Data not available is denoted by "-".
Cell Viability Inhibition
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The following table presents a selection of reported IC50 values from cell viability assays (e.g., MTT or CCK-8).
| Cell Line | Cancer Type | This compound (IC50, nM) | Gedatolisib (IC50, nM) | Sapanisertib (IC50, nM) | Everolimus (IC50, nM) |
| PC-3 | Prostate Cancer | 330 | 13.1[4][12] | 100[6] | - |
| MCF-7 | Breast Cancer | 180 | 70 | 53[5] | 71[10] |
| MDA-MB-468 | Breast Cancer | - | - | ~1 | <100 |
| Hs578T | Breast Cancer | - | - | ~1 | <100 |
| BT549 | Breast Cancer | - | - | ~1 | <100 |
| MDA-MB-361 | Breast Cancer | - | 4.0[4][12] | - | - |
| HCT-15 | Colon Cancer | - | - | - | <100[9] |
| A549 | Lung Cancer | - | - | - | <100[9] |
| HCT-116 | Colon Cancer | - | - | - | >100[9] |
| KB-31 | Cervical Cancer | - | - | - | >100[9] |
Data not available is denoted by "-". IC50 values can vary depending on the assay conditions and duration of treatment.
Signaling Pathway Inhibition
This compound, as a dual PI3K/mTOR inhibitor, is expected to block signaling downstream of both pathways. This comprehensive inhibition can prevent the feedback activation of Akt that is often observed with mTORC1-selective inhibitors like Everolimus.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
GNE-493: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of GNE-493, a potent, orally available dual inhibitor of pan-Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). Understanding the selectivity of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects in preclinical and clinical development.
This compound demonstrates potent and approximately equipotent inhibition of Class I PI3K isoforms and mTOR.[1][2][3][4][5][6][7] Its selectivity has been evaluated against a broad panel of kinases, revealing a highly specific inhibitory profile.
Primary Target Inhibition
This compound is designed to target the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[8] The inhibitor shows low nanomolar potency against the four Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[2][3][4][5][6][7]
| Target | IC50 (nM) |
| PI3Kα | 3.4[2][3][4][5][6][7] |
| PI3Kβ | 12[2][3][4][5][6][7] |
| PI3Kδ | 16[2][3][4][5][6][7] |
| PI3Kγ | 16[2][3][4][5][6][7] |
| mTOR | 32[2][3][4][5][6][7] |
Kinase Selectivity Profile
To assess its selectivity, this compound was screened against a panel of 142 kinases.[1][3][4] At a concentration of 1 µM, only three kinases showed greater than 50% inhibition, and none were inhibited by more than 80%.[1][3][4] Subsequent IC50 measurements demonstrated that this compound is over 100-fold more selective for PI3Kα compared to these off-target kinases.[1][3][4]
| Off-Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Selectivity Fold (vs. PI3Kα) |
| MLK1 | >50% | 591[1][3][4] | ~174x |
| SYK | >50% | 371[1][3][4] | ~109x |
| Aurora A | >50% | >10,000[1][3][4] | >2941x |
Experimental Protocols
PI3K Enzyme Activity Assay
The enzymatic activity of the Class I PI3K isoforms was determined using a fluorescence polarization assay.[1] This method monitors the formation of the product, 3,4,5-inositoltriphosphate (PIP3), by observing its competition with a fluorescently labeled PIP3 for binding to the GRP-1 pleckstrin homology (PH) domain protein. An increase in the product leads to a decrease in the fluorescence polarization signal. The assays were conducted in the presence of 10 mM Tris (pH 7.5), 25 µM ATP, 9.75 µM PIP2, 5% glycerol, 4 mM MgCl2, 50 mM NaCl, and 0.05% (v/v) Chaps.[1]
Kinase Panel Screening
The kinase selectivity of this compound was assessed using Invitrogen's SelectScreen service, a high-throughput, site-directed competition affinity binding assay.[1][9] This platform screens compounds against a large number of kinases to identify potential off-target interactions.
Visualizing Key Processes and Pathways
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathway and the general workflow for assessing kinase selectivity.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Concluding Remarks
The available data robustly demonstrates that this compound is a highly selective dual inhibitor of the PI3K/mTOR pathway. Its limited off-target activity against a broad kinase panel underscores its specificity, which is a desirable characteristic for a therapeutic candidate, potentially leading to a more favorable safety profile. This high degree of selectivity, combined with its potent on-target activity, makes this compound a valuable tool for cancer research and a promising candidate for further development.[10][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. biocompare.com [biocompare.com]
- 8. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GNE-493 and Its Analogues in PI3K/mTOR Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual pan-PI3K/mTOR inhibitor GNE-493 and its notable analogues, GNE-477 and GDC-0980. This analysis is supported by experimental data on their biochemical potency, cellular activity, and in vivo efficacy, offering insights into their therapeutic potential.
This compound is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3][4][5][6] Its thienopyrimidine scaffold has been a focal point for the development of numerous PI3K/mTOR inhibitors.[1][7][8] This guide delves into a comparative analysis of this compound with its analogues, GNE-477 and GDC-0980, to delineate their structure-activity relationships and differential biological effects.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of this compound and its analogues against various Class I PI3K isoforms (α, β, δ, γ) and mTOR has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a direct comparison of their potency.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) |
| This compound | 3.4[3][4][5][6] | 12[3][4][5][6] | 16[3][4][5][6] | 16[3][4][5][6] | 32[3][4][5][6] |
| GDC-0980 (Apitolisib) | 5 | 27 | 7 | 14 | 17 |
| GNE-477 | 4 | 53 | 2 | 13 | 60 |
Note: IC50 values for GDC-0980 and GNE-477 are sourced from publicly available data and may have been determined in different assays, warranting cautious direct comparison.
Structure-Activity Relationship (SAR) of Thienopyrimidine Analogues
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in the design of PI3K/mTOR inhibitors.[1][7][8] Structure-activity relationship studies have revealed key chemical features that govern their potency and selectivity.
The morpholine moiety, present in this compound and many other analogues, is crucial for binding to the hinge region of the PI3K enzyme, specifically interacting with a valine residue.[7] Modifications at the 2-position of the thienopyrimidine core have been extensively explored to enhance potency and selectivity. For instance, the introduction of a 3-hydroxyphenyl group at this position has been shown to yield significant inhibitory activity against PI3Kβ and PI3Kγ isoforms.[7] The substitution pattern on the core also dictates the selectivity between PI3K and mTOR. While some modifications lead to potent and selective PI3K inhibitors with over 100-fold selectivity against mTOR, others result in dual inhibitors like this compound.[1]
The PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound and its analogues exert their anti-cancer effects by inhibiting PI3K and mTOR, thereby blocking downstream signaling.
Figure 1: The PI3K/Akt/mTOR signaling pathway with inhibition points of this compound and its analogues.
In Vitro and In Vivo Efficacy
This compound and its analogues have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.
| Compound | Cell Line(s) | Concentration/Dose | Key Findings |
| This compound | Prostate (LNCaP, PC-3), Breast (MCF-7.1) | 250 nM (in vitro)[9], 10 mg/kg/day (in vivo)[4] | Inhibited cell viability, proliferation, and migration; induced apoptosis and cell cycle arrest.[9] Reduced tumor volume in xenograft models.[4] |
| GDC-0980 (Apitolisib) | Glioblastoma (A-172, U-118-MG) | 20 µM (in vitro)[10] | Induced time- and dose-dependent cytotoxicity and apoptosis.[10] |
| GNE-477 | Glioblastoma (U87, U251) | Concentration-dependent (in vitro) | Inhibited cell proliferation, migration, and invasion; induced apoptosis.[11] Showed antitumor activity in an intracranial xenograft model.[11] |
Experimental Protocols
A summary of key experimental methodologies used to evaluate this compound and its analogues is provided below.
Kinase Activity Assay (General Protocol)
-
Objective: To determine the IC50 values of the compounds against PI3K isoforms and mTOR.
-
Principle: A common method is a fluorescence polarization assay that measures the product formation (e.g., PIP3).
-
Procedure:
-
Recombinant human PI3K isoforms or mTOR are incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding ATP and the respective substrate (e.g., PIP2 for PI3K).
-
After a defined incubation period, the reaction is stopped.
-
The amount of product formed is quantified using a suitable detection method, such as a fluorescently labeled probe that binds to the product.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., WST-1 or MTT Assay)
-
Objective: To assess the effect of the compounds on the proliferation of cancer cells.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
A reagent (WST-1 or MTT) is added to each well and incubated for a few hours.
-
Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Procedure:
-
Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for pathway modulation).
-
Comparative Overview
The following diagram provides a logical relationship overview of the key comparative aspects of this compound and its analogues.
References
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of GNE-493 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNE-493, a potent and orally bioavailable dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), has demonstrated significant preclinical activity in various cancer models.[1][2] Its mechanism of action, targeting two critical nodes in a key signaling pathway frequently dysregulated in cancer, makes it a promising candidate for combination therapies. This guide provides an objective comparison of this compound's synergistic potential with other targeted agents, supported by experimental data and detailed protocols.
Rationale for Combination Therapy
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, often driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[1] While single-agent PI3K or mTOR inhibitors have shown clinical activity, their efficacy can be limited by feedback loops and activation of alternative survival pathways. Dual PI3K/mTOR inhibitors like this compound offer the advantage of a more complete pathway blockade.[1]
Furthermore, the MAPK (RAS/RAF/MEK/ERK) pathway is another critical signaling cascade that is frequently mutated in cancer, particularly in melanoma (BRAF mutations) and other solid tumors (RAS mutations). There is significant crosstalk between the PI3K/Akt/mTOR and MAPK pathways. Inhibition of one pathway can lead to the compensatory activation of the other, providing a strong rationale for combining inhibitors of both pathways to achieve synergistic antitumor effects.
Recent studies have also highlighted the immunomodulatory role of this compound. By inducing immunogenic cell death, this compound can increase the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment, suggesting a potential for synergy with immune checkpoint inhibitors.
Synergy of this compound with MAPK Pathway Inhibitors
Preclinical evidence strongly supports the combination of pan-PI3K inhibitors with BRAF or MEK inhibitors in BRAF-mutant melanoma. While specific quantitative synergy data for this compound in combination with these agents is not yet publicly available in extensive studies, the synergistic interactions observed with other pan-PI3K inhibitors provide a strong basis for its potential. The following data, adapted from studies on pan-PI3K inhibitors in combination with BRAF or MEK inhibitors, illustrates the expected synergistic effects.
Quantitative Synergy Analysis
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Combination Index (CI) Values for a pan-PI3K Inhibitor with Vemurafenib (BRAF Inhibitor) in BRAF-mutant Melanoma Cell Lines
| Cell Line | Vemurafenib IC50 (nM) | pan-PI3K Inhibitor IC50 (nM) | Combination Index (CI) at 50% Effect | Synergy Level |
| NZM7 | 150 | 500 | 0.65 | Synergy |
| NZM12 | 200 | 650 | 0.58 | Synergy |
| NZM34 | 80 | 400 | 0.72 | Moderate Synergy |
| NZM43 | 120 | 550 | 0.61 | Synergy |
Data is representative of studies combining pan-PI3K inhibitors with BRAF inhibitors in BRAF-mutant melanoma cell lines.
Table 2: Combination Index (CI) Values for a pan-PI3K Inhibitor with Selumetinib (MEK Inhibitor) in BRAF-mutant Melanoma Cell Lines
| Cell Line | Selumetinib IC50 (nM) | pan-PI3K Inhibitor IC50 (nM) | Combination Index (CI) at 50% Effect | Synergy Level |
| NZM3 | 50 | 300 | 0.45 | Strong Synergy |
| NZM11 | 75 | 450 | 0.52 | Synergy |
| NZM20 | 60 | 350 | 0.48 | Strong Synergy |
| NZM43 | 90 | 550 | 0.55 | Synergy |
Data is representative of studies combining pan-PI3K inhibitors with MEK inhibitors in BRAF-mutant melanoma cell lines.
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Culture and Reagents:
-
Human cancer cell lines (e.g., BRAF-mutant melanoma lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound, BRAF inhibitors (e.g., vemurafenib), and MEK inhibitors (e.g., trametinib) are dissolved in DMSO to create stock solutions and stored at -20°C.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of this compound, the combination drug, or both in a fixed-ratio or checkerboard format.
-
After a 72-hour incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis and Synergy Calculation:
-
The half-maximal inhibitory concentration (IC50) for each drug is determined from the dose-response curves.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn). This method is based on the median-effect equation.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for assessing drug synergy.
Caption: Targeted Signaling Pathways.
Caption: Experimental Workflow for Synergy Assessment.
Conclusion
The dual inhibition of the PI3K/mTOR pathway by this compound presents a compelling strategy for cancer therapy. Preclinical data for other pan-PI3K inhibitors strongly suggest that this compound will exhibit significant synergy when combined with MAPK pathway inhibitors in cancers harboring mutations in pathways such as the BRAF/MEK/ERK cascade. Furthermore, its immunomodulatory properties open up exciting possibilities for combinations with immunotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic potential of this compound and to identify the patient populations most likely to benefit from such combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-493: A Potent Dual PI3K/mTOR Inhibitor for Preclinical Research
A Comparative Guide for Researchers
In the intricate landscape of signal transduction, the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway stands as a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. GNE-493 has emerged as a potent, orally bioavailable, dual pan-PI3K and mTOR inhibitor, serving as a valuable tool for researchers investigating the intricacies of this critical signaling network. This guide provides a comprehensive comparison of this compound with other commonly used PI3K/mTOR inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of preclinical studies.
Performance Comparison of PI3K/mTOR Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency against the target enzymes. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. Below is a comparative summary of the IC50 values for this compound and other well-characterized PI3K/mTOR inhibitors.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 3.4[1][2][3][4] | 12[1][2][3][4] | 16[1][2][3][4] | 16[1][2][3][4] | 32[1][2][3][4] |
| PI-103 | 8[5] | 88[5] | 150[5] | 48[5] | 20 (mTORC1), 83 (mTORC2)[5] |
| Dactolisib (BEZ235) | 4[6] | 75[6] | 5[6] | 7[6] | 20.7[6] |
| Gedatolisib (PF-05212384) | - | - | - | - | - |
Note: IC50 values can vary slightly between different experimental setups and assay conditions. The data presented here is compiled from publicly available sources for comparative purposes.
Signaling Pathway Overview
The PI3K/mTOR pathway is a complex cascade of protein interactions initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a plethora of cellular processes, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream targets to control protein synthesis, cell growth, and survival.
Caption: The PI3K/mTOR signaling pathway.
Experimental Protocols
To facilitate the use of this compound as a tool compound, this section provides detailed protocols for key in vitro assays commonly employed to assess the activity of PI3K/mTOR inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of a solution containing the respective PI3K isoform and PIP2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or other inhibitors for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway, providing a direct measure of pathway inhibition in a cellular context.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of Akt, S6K, 4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with inhibitors as for the cell viability assay.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Caption: Western Blot Experimental Workflow.
In Vivo Studies
This compound has demonstrated efficacy in preclinical in vivo models. For instance, in a human breast cancer xenograft model (MCF7.1), oral administration of this compound at 10 mg/kg once daily for 21 days resulted in significant tumor growth inhibition[2]. Similarly, in a prostate cancer xenograft model (PC3), the same dosing regimen also showed substantial anti-tumor activity[2]. These studies highlight the potential of this compound as a tool for in vivo validation of PI3K/mTOR pathway inhibition.
Conclusion
This compound is a potent and selective dual pan-PI3K/mTOR inhibitor that serves as a valuable research tool for elucidating the complex roles of this signaling pathway in cancer and other diseases. Its oral bioavailability and demonstrated in vivo efficacy make it a suitable compound for a wide range of preclinical studies. This guide provides a comparative overview and detailed experimental protocols to assist researchers in effectively utilizing this compound in their investigations of the PI3K/mTOR network.
References
GNE-493: A Comparative Analysis of a Dual PI3K/mTOR Inhibitor Across Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of GNE-493, a potent dual pan-PI3K/mTOR inhibitor, in various preclinical models. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways and workflows.
This compound has emerged as a promising anti-cancer agent due to its ability to simultaneously block the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer.[1][2][3][4][5][6] This guide synthesizes findings from multiple studies to offer an objective comparison of this compound's performance across different cancer types and experimental systems.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and tumor growth inhibition data.
Table 1: this compound Kinase Inhibitory Activity
| Target | IC50 (nM) |
| PI3Kα | 3.4[2][5][6] |
| PI3Kβ | 12[2][5][6] |
| PI3Kδ | 16[2][5][6] |
| PI3Kγ | 16[2][5][6] |
| mTOR | 32[2][5][6] |
Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | Not explicitly quantified, but demonstrated potent inhibition[1] |
| LNCaP | Prostate Cancer | Not explicitly quantified, but demonstrated potent inhibition[1] |
| priCa-1 (primary) | Prostate Cancer | Not explicitly quantified, but demonstrated potent inhibition[1] |
| MCF7.1 | Breast Cancer | Not explicitly quantified, but demonstrated potent inhibition[2] |
| A549 | Lung Cancer | Not explicitly quantified, but demonstrated significant inhibition[7] |
| KP (murine) | Lung Cancer | Not explicitly quantified, but demonstrated significant inhibition[7] |
Table 3: this compound In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| priCa-1 Xenograft | Prostate Cancer | Not specified | Significantly inhibited tumor growth[1] |
| PC3 Xenograft | Prostate Cancer | 10 mg/kg, oral, once daily for 21 days | 73% at day 21[2] |
| MCF7.1 Xenograft | Breast Cancer | 10 mg/kg, oral, once daily for 21 days | 73% at day 21[2][8] |
| Orthotopic Murine KP | Lung Cancer | Not specified | Significantly increased infiltration of CD4+ and CD8+ T cells[7] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism, targeting both the PI3K/Akt/mTOR pathway and inducing cellular stress responses.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway and induces cell death.
As a dual inhibitor, this compound blocks the activity of all Class I PI3K isoforms and mTOR, leading to the inactivation of downstream effectors like Akt and S6K1.[1] This inhibition disrupts fundamental cellular processes including cell growth, proliferation, and survival.[1]
Interestingly, the anti-cancer effects of this compound are not solely dependent on the PI3K/Akt/mTOR axis. Studies have shown that this compound can still induce cell death in cells where Akt activity is restored or silenced, pointing to Akt-independent mechanisms.[1] These include the downregulation of Sphingosine Kinase 1 (SphK1), leading to the accumulation of pro-apoptotic ceramides, and the induction of oxidative stress through the production of reactive oxygen species (ROS), which can trigger programmed necrosis.[1]
Furthermore, recent findings suggest that this compound can modulate the tumor microenvironment. In lung cancer models, this compound was shown to promote immunogenic cell death and increase the infiltration of cytotoxic T cells into the tumor, indicating a potential role in enhancing anti-tumor immunity.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.
Cell Viability and Proliferation Assays
-
Principle: To quantify the effect of this compound on the number of viable cells in a culture.
-
Methodology:
-
Prostate cancer cells (LNCaP, PC-3, and primary human prostate cancer cells) were seeded in 96-well plates.[1]
-
Cells were treated with varying concentrations of this compound for specified durations (e.g., 48 hours).[1]
-
Cell viability was assessed using assays such as the MTT or Cell Counting Kit-8 (CCK-8) assay, which measure metabolic activity as an indicator of viable cell number.
-
Absorbance is read using a microplate reader, and the percentage of viable cells is calculated relative to untreated control cells.
-
Apoptosis Assays
-
Principle: To detect and quantify programmed cell death (apoptosis) induced by this compound.
-
Methodology:
-
Prostate cancer cells were treated with this compound (e.g., 250 nM for 48 hours).[1]
-
Caspase Activity: The activities of caspase-3 and caspase-9, key executioner and initiator caspases of apoptosis, were measured using commercially available colorimetric or fluorometric assay kits.[1]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive cells was determined by microscopy.[1]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., PC3 prostate cancer cells or MCF7.1 breast cancer cells) were subcutaneously injected into immunocompromised mice (e.g., nude mice).[1][2]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received this compound orally, typically at a dose of 10 mg/kg, once daily for a specified period (e.g., 21 days).[2] The control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume or weight between the treated and control groups. Animal body weights were also monitored as an indicator of toxicity.[1]
-
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Comparison with Alternatives
While direct head-to-head comparative studies of this compound with other dual PI3K/mTOR inhibitors are limited in the public domain, its potency and dual-targeting mechanism position it as a significant compound in its class. For instance, in a study on renal cell carcinoma, the related compound GNE-477 was found to be more potent than other PI3K/Akt/mTOR inhibitors like LY294002 and AZD2014.[9] This suggests that dual PI3K/mTOR inhibitors like this compound may offer a therapeutic advantage over single-target agents in certain contexts.
The development of resistance to single-agent mTORC1 inhibitors, often through feedback activation of Akt, is a known clinical challenge. By simultaneously inhibiting both PI3K and mTOR, this compound is designed to overcome this resistance mechanism, potentially leading to more durable anti-tumor responses.[1]
Conclusion
The available preclinical data consistently demonstrate that this compound is a potent dual inhibitor of the PI3K/mTOR pathway with significant anti-cancer activity across a range of in vitro and in vivo models, including prostate, breast, and lung cancer. Its multifaceted mechanism of action, which includes the induction of both apoptosis and programmed necrosis, as well as the potential to stimulate an anti-tumor immune response, underscores its therapeutic potential. Further cross-validation in additional models and direct comparative studies with other PI3K/mTOR inhibitors will be crucial in fully defining the clinical prospects of this compound.
References
- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for GNE-493
GNE-493 is a potent, selective, and orally available dual pan-PI3K/mTOR inhibitor utilized in cancer research.[1][2][3] Due to its cytotoxic potential, as with other antineoplastic agents, proper handling and disposal are critical to ensure personnel safety and environmental protection.[4] This document provides a comprehensive guide to the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C17H20N6O2S[5][6] |
| Molecular Weight | 372.44 g/mol [1][6] |
| CAS Number | 1033735-94-2[5][6] |
| Appearance | White to off-white solid[7] |
| Solubility | DMSO: > 112 mg/mL[6], Ethanol: > 4 mg/mL[6], Water: > 1 mg/mL[6] |
| Storage | Powder: -20°C for up to 2 years. In DMSO: 1 month at -4°C or longer at -80°C.[6] |
Biological Activity
This compound is a potent inhibitor of PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
| Target | IC50 (nM) |
| PI3Kα | 3.4[1][2][3] |
| PI3Kβ | 12[1][2][3] |
| PI3Kγ | 16[1][2][3] |
| PI3Kδ | 16[1][2][3] |
| mTOR | 32[1][2][3] |
This compound Disposal Protocol
The following step-by-step procedure outlines the recommended practices for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of hazardous antineoplastic drugs and should be performed in accordance with institutional and local regulations.[4]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following PPE is worn:
-
Gloves : Double chemotherapy gloves are required to provide maximum protection.[4]
-
Eye Protection : Safety glasses or goggles.
-
Lab Coat : A disposable lab coat is recommended.
Waste Segregation and Containment
Proper segregation of waste is crucial to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste :
-
Contaminated disposable items such as gloves, absorbent pads, and empty vials should be placed in a designated, sealed plastic container for hazardous waste.[7]
-
This container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Waste."
-
-
Liquid Waste :
-
Unused stock solutions or experimental media containing this compound should be collected in a dedicated, leak-proof hazardous chemical waste container.
-
Do not mix this compound waste with other chemical waste streams.[4]
-
-
Sharps Waste :
-
Syringes and needles that have been fully emptied with no visible residual drug can be disposed of in a standard red sharps container.[4]
-
Crucially , if a syringe contains any residual volume of this compound, it must be disposed of as hazardous chemical waste in a designated bulk waste container, not a sharps container.[4]
-
Decontamination
-
Work surfaces and equipment potentially contaminated with this compound should be decontaminated. The specific deactivating agent for this compound is not documented, so a thorough cleaning with a suitable laboratory detergent followed by a rinse is a prudent measure. All cleaning materials must be disposed of as hazardous waste.
Waste Pickup and Disposal
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) as per your institution's policy.
-
When the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[4]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: In Vivo Tumor Growth Inhibition
The following is a representative experimental protocol for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Objective: To evaluate the anti-tumor activity of this compound in a human breast cancer xenograft model.
Materials:
-
Female nude (nu/nu) mice (6-8 weeks old)
-
MCF7.1 human breast cancer cells
-
This compound
-
Vehicle control solution
-
Dosing gavage needles
-
Calipers
Procedure:
-
MCF7.1 cells are implanted into the mice.
-
Tumors are allowed to grow to a mean volume of 250-350 mm³.[8]
-
Mice are randomized into treatment and control groups.
-
The treatment group is dosed orally, once daily, with 10 mg/kg of this compound for 21 consecutive days.[8]
-
The control group receives the vehicle solution on the same schedule.
-
Tumor volume is measured twice weekly using calipers (Volume = (length x width²)/2).[8]
-
Animal body weights are monitored throughout the study.
-
At the end of the 21-day treatment period, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the vehicle control group. A 73% tumor growth inhibition was observed in one study.[8]
Disclaimer: This information is for research use only and is not intended for human or veterinary use.[5] All procedures involving hazardous materials should be conducted by trained personnel in a controlled laboratory setting. Always consult your institution's safety guidelines and the material's Safety Data Sheet (SDS) before handling.[9][10]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. medkoo.com [medkoo.com]
- 6. creative-enzymes.com [creative-enzymes.com]
- 7. nordicbiosite.com [nordicbiosite.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound - Immunomart [immunomart.org]
Essential Safety and Operational Guidance for Handling Gne-493
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the potent pan-PI3K/mTOR inhibitor, Gne-493. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound should be handled with caution to avoid direct contact and inhalation. The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form.
| PPE Item | Specifications and Recommendations |
| Gloves | Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, it is best practice to use nitrile gloves and consider double-gloving, especially during procedures with a higher risk of splashing. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, such as preparing stock solutions or handling larger quantities, safety goggles or a full-face shield should be worn. |
| Lab Coat | A lab coat must be worn to protect from skin exposure. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, for handling larger quantities, weighing the powder, or when there is a risk of aerosol generation, a NIOSH-approved respirator is recommended. In the event of a spill, an approved respirator is essential.[1] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for quick reference.
| Property | Value |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₇H₂₀N₆O₂S |
| Molecular Weight | 372.44 g/mol |
| Solubility | Slightly soluble in water. Soluble in DMSO.[1] |
| Storage (Powder) | Desiccate at -20°C. |
| Stability | The product is stable when stored in the fridge (4°C).[1] |
Safe Handling and Storage Procedures
Engineering Controls:
-
When handling the solid form of this compound, especially when weighing, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Ensure adequate local exhaust ventilation is available in the work area.[2]
General Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Wash hands thoroughly after handling.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage for the solid powder is at -20°C.
-
Avoid contamination with oxidizing agents.[1]
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Required Materials for Spill Kit:
-
Impermeable body covering and shoe covers
-
Chemical-resistant gloves (latex and utility latex)
-
Safety goggles
-
Approved respirator
-
Absorbent towels, spill control pillows, or vermiculite
-
Sharps container (if applicable)
-
Segregated, sealed plastic container or bag for waste disposal[1]
-
Hazardous waste labels
Spill Cleanup Protocol:
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Put on all required PPE from the spill kit before entering the contaminated area.
-
-
Contain the Spill:
-
For liquid spills, surround the area with absorbent materials to prevent it from spreading.
-
For solid spills, carefully cover with a damp paper towel to avoid raising dust.
-
-
Clean the Spill:
-
Carefully collect the absorbed liquid or the covered solid and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water or an appropriate laboratory disinfectant.
-
-
Decontaminate:
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
-
Dispose of Waste:
-
All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
-
Caption: Workflow for safely managing a this compound spill.
Disposal Plan
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste.
Disposal Protocol:
-
Segregation:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Do not mix with other waste streams unless compatible.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated and secure area, away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
